trans-Resveratrol 3-O-glucuronide
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSAYEBSTMCFKY-OTPOQTMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693973 | |
| Record name | trans-Resveratrol 3-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387372-17-0 | |
| Record name | Resveratrol 3-O-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=387372-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Resveratrol-3-o-beta-D-glucuronide, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0387372170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Resveratrol 3-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Resveratrol-3-O-β-D-Glucuronide, trans- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNK7Z424CK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
trans-Resveratrol 3-O-glucuronide pharmacokinetics and bioavailability
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of trans-Resveratrol 3-O-glucuronide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
trans-Resveratrol, a polyphenol of significant interest for its potential health benefits, exhibits a profound pharmacological paradox: its extensive in vitro activities are contrasted by extremely low oral bioavailability in vivo. This discrepancy is primarily attributed to rapid and extensive first-pass metabolism, converting the parent compound into various conjugates. Among these, trans-resveratrol 3-O-glucuronide emerges as a principal metabolite. Understanding the pharmacokinetic profile and bioavailability of this specific glucuronide is paramount for accurately interpreting preclinical and clinical data and for designing effective resveratrol-based therapeutic strategies. This guide provides a detailed examination of the metabolic journey of trans-resveratrol to its 3-O-glucuronide conjugate, its subsequent absorption, distribution, and excretion, and the analytical methodologies required for its precise quantification.
Introduction: The Resveratrol Bioavailability Conundrum
trans-Resveratrol (3,5,4′-trihydroxy-trans-stilbene) is a natural phytoalexin found in grapes, peanuts, and various berries.[1] Its array of biological activities, including antioxidant, anti-inflammatory, and chemopreventive effects, has been extensively documented in laboratory settings.[1][2] However, a critical hurdle in translating these promising findings to clinical efficacy is its poor bioavailability, which is estimated to be less than 1-2% of the administered dose.[2] This is not due to poor absorption—in fact, over 70% of an oral dose is absorbed—but rather to its swift and comprehensive metabolism in the intestine and liver.[2][3]
The metabolic process primarily involves Phase II conjugation reactions, leading to the formation of glucuronide and sulfate derivatives.[1][3] These conjugated metabolites, particularly trans-resveratrol-3-O-glucuronide and trans-resveratrol-4′-O-glucuronide, are the predominant forms found circulating in the plasma, reaching concentrations significantly higher than the parent compound.[2][4] Therefore, a comprehensive understanding of resveratrol's in vivo action necessitates a shift in focus from the parent molecule to its major metabolites. This guide delves into the core pharmacokinetic principles governing trans-resveratrol 3-O-glucuronide.
Metabolic Formation: The Glucuronidation Pathway
Glucuronidation is a major pathway for the metabolism of resveratrol, catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes.[5] This reaction conjugates a glucuronic acid molecule to one of the hydroxyl groups on resveratrol, increasing its water solubility and facilitating its elimination from the body.[5][6]
Key Enzymes and Sites of Metabolism
The formation of resveratrol glucuronides occurs predominantly in the enterocytes of the gastrointestinal (GI) tract and hepatocytes in the liver, constituting a significant first-pass effect.[2][7]
-
Intestinal Metabolism: The GI tract contributes significantly to the presystemic metabolism of resveratrol.[7] Studies using human intestinal microsomes have shown efficient glucuronidation of trans-resveratrol into both 3-O- and 4′-O-glucuronides.[7]
-
Hepatic Metabolism: Following absorption and transport via the portal vein, any remaining free resveratrol is extensively metabolized in the liver.
-
UGT Isoforms: Several UGT isoforms are responsible for resveratrol glucuronidation. UGT1A1 exhibits high activity, and other isoforms expressed in the GI tract, such as UGT1A8, UGT1A9, and UGT1A10, are also active in this process.[5][7] This enzymatic activity is highly efficient, rapidly converting resveratrol post-absorption.
Visualization of the Metabolic Pathway
The following diagram illustrates the enzymatic conversion of trans-resveratrol to its primary glucuronide metabolites.
Caption: Metabolic pathway of trans-resveratrol to its major glucuronide conjugates.
Pharmacokinetics of trans-Resveratrol 3-O-glucuronide
Following its formation, trans-resveratrol 3-O-glucuronide follows a distinct pharmacokinetic path compared to its parent compound.
Absorption and First-Pass Metabolism
While parent trans-resveratrol is absorbed, it is simultaneously and extensively conjugated. Studies in isolated rat small intestine models show that the vast majority of absorbed resveratrol (up to 96.5%) appears on the other side of the enterocytes as its glucuronide conjugate.[8][9] This indicates that trans-resveratrol 3-O-glucuronide is not absorbed directly but is rather a product of the absorption and metabolic processing of its parent compound.
Distribution and Enterohepatic Recirculation
Once formed in the intestine and liver, resveratrol glucuronides are the primary species that enter systemic circulation.[4]
-
Plasma Concentrations: The concentration of metabolites like trans-resveratrol-3-O-glucuronide in plasma is markedly higher than that of free trans-resveratrol.[10][11]
-
Tissue Distribution: Studies in rats show that after oral administration, the highest concentrations of resveratrol and its metabolites are found in the digestive tract, with lower levels in the kidneys, lungs, and liver.[3][11] In many tissues outside the GI tract and liver, parent resveratrol levels may exceed conjugate concentrations, suggesting potential deconjugation at target sites.[12]
-
Enterohepatic Circulation: Resveratrol metabolites, including glucuronides, can be excreted into the bile, re-enter the small intestine, and then be acted upon by gut bacteria.[4][13] These bacteria can cleave the glucuronic acid group, regenerating the parent resveratrol, which can then be reabsorbed.[14] This process, known as enterohepatic circulation, can potentially extend the half-life and exposure of resveratrol-derived compounds in the body.[14][15]
Metabolism and Deconjugation
While trans-resveratrol 3-O-glucuronide is a metabolic endpoint destined for excretion, it can also serve as a substrate for deconjugation. The enzyme β-glucuronidase, present in various tissues and expressed by gut microbiota, can hydrolyze the glucuronide conjugate back to free trans-resveratrol. This local regeneration of the parent compound at target tissues is a proposed mechanism by which resveratrol might exert biological effects despite its low systemic bioavailability.[15][16]
Excretion
The primary route of elimination for resveratrol and its metabolites is via urine and feces.[1] After oral administration, a significant portion of the dose is recovered in urine, predominantly as glucuronide and sulfate conjugates.[3] In one study, after administering a dose of trans-resveratrol-3-O-glucoside (a precursor), 52.8% of the dose was excreted in the urine as trans-resveratrol-3-O-glucuronide within 72 hours, highlighting renal excretion as a major clearance pathway for this metabolite.[11]
Bioavailability: A Tale of Parent vs. Metabolite
The oral bioavailability of parent trans-resveratrol is paradoxically low (<1%).[2] However, this metric is misleading if considered in isolation. The "bioavailability" of total resveratrol-related compounds is much higher, with metabolites like trans-resveratrol 3-O-glucuronide reaching plasma concentrations orders of magnitude greater than the parent form.
| Parameter | trans-Resveratrol | trans-Resveratrol-3-O-glucuronide | Species/Dose | Source |
| Cmax | 2277 ng/µL | 17544 ng/µL | Mouse / 100 mg/kg | [17] |
| AUC | ~1-9 fold lower than glucuronide | ~1-9 fold higher than parent | Dog / Various | [18] |
| Tmax | ~0.25 - 1 h | ~0.25 - 1 h | Mouse / 100 mg/kg | [17] |
| Bioavailability | ~20% | N/A (Metabolite) | Rat | [19] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration; AUC: Area under the curve. Note: Direct bioavailability of the metabolite is not applicable as it is formed post-administration of the parent compound.
This data underscores a critical concept: when evaluating the biological effects of orally administered resveratrol, the systemic exposure to its glucuronide and sulfate conjugates is the dominant pharmacokinetic event.
Experimental Protocols for Pharmacokinetic Analysis
Accurate characterization of trans-resveratrol 3-O-glucuronide requires robust and validated bioanalytical methods.
In Vivo Pharmacokinetic Study Workflow
A typical preclinical pharmacokinetic study in a rodent model involves the following steps:
-
Animal Acclimatization: Acclimate subjects (e.g., Sprague-Dawley rats) to laboratory conditions.
-
Dosing: Administer trans-resveratrol via oral gavage at a predetermined dose (e.g., 50-150 mg/kg). Include a control group receiving the vehicle. For absolute bioavailability, an intravenous (IV) dose group is required.
-
Sample Collection: Collect blood samples from the tail vein or via cannulation at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., heparin).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Urine/Feces Collection: House animals in metabolic cages to collect urine and feces over a 24- or 48-hour period to assess excretion.
-
Data Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
Bioanalytical Quantification: LC-MS/MS Method
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity in quantifying resveratrol and its metabolites in complex biological matrices.[18][20]
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., 13C6-trans-resveratrol) to correct for extraction variability.[18]
-
Perform protein precipitation by adding an organic solvent like acetonitrile or methanol. Vortex and centrifuge to pellet the proteins.
-
Alternatively, use solid-phase extraction (SPE) for cleaner samples.
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
Chromatographic Separation (HPLC):
-
Column: Use a reversed-phase C18 column (e.g., Waters Atlantis C18).[21]
-
Mobile Phase: Employ a gradient elution using two solvents, typically water with an acidifier (e.g., 0.1% formic acid) as Mobile Phase A and an organic solvent like acetonitrile or methanol as Mobile Phase B.[18][21]
-
Flow Rate: Maintain a constant flow rate (e.g., 0.3-0.5 mL/min).
-
-
Detection (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in negative ion mode.
-
Transitions: Monitor specific mass-to-charge (m/z) transitions for each analyte (parent -> fragment ion) for high selectivity. For example:
-
trans-resveratrol: m/z 227 -> 185
-
trans-resveratrol-3-O-glucuronide: m/z 403 -> 227
-
-
-
Method Validation:
Visualization of Experimental Workflow
Caption: Workflow for a preclinical pharmacokinetic study of resveratrol.
Biological Activity and Implications for Drug Development
The question of whether resveratrol metabolites are biologically active or simply inactive byproducts is a subject of intense research. While some studies suggest they have reduced activity compared to the parent compound, others demonstrate unique biological effects.[16][23] For example, resveratrol glucuronides have been shown to inhibit the growth of colon cancer cells in vitro, potentially through mechanisms involving G1 cell cycle arrest.[23]
For drug development professionals, these findings have profound implications:
-
Pro-drug Potential: trans-Resveratrol can be viewed as a pro-drug that delivers high systemic concentrations of its glucuronide and sulfate metabolites.
-
Targeted Activation: The potential for deconjugation back to resveratrol in specific tissues suggests a mechanism for localized activity.
-
Metabolite Activity: The inherent bioactivity of the metabolites themselves must be considered when evaluating the overall pharmacological effect. Future research should focus on assessing the efficacy of the purified metabolites directly.
Conclusion
The pharmacokinetics of trans-resveratrol are dominated by its rapid and extensive conversion to conjugated metabolites, with trans-resveratrol 3-O-glucuronide being a principal circulating form. While the oral bioavailability of the parent compound is negligible, systemic exposure to its glucuronide conjugate is substantial. This metabolic conversion is not a barrier to efficacy but rather a central feature of its in vivo disposition. For researchers and developers, a thorough understanding of the absorption, distribution, metabolism, and excretion of trans-resveratrol 3-O-glucuronide is essential for bridging the gap between promising in vitro data and tangible clinical outcomes. Future investigations must continue to elucidate the specific biological activities of these major metabolites to fully harness the therapeutic potential of resveratrol.
References
- Differences in the Glucuronidation of Resveratrol and Pterostilbene: Altered Enzyme Specificity and Potential Gender Differences. (n.d.). National Institutes of Health.
-
Wenzel, E., & Somoza, V. (2005). Metabolism and bioavailability of trans-resveratrol. Molecular Nutrition & Food Research, 49(5), 472-481. Retrieved from [Link]
-
Amiot, M. J., et al. (2006). Resveratrol is efficiently glucuronidated by UDP-glucuronosyltransferases in the human gastrointestinal tract and in Caco-2 cells. Biopharmaceutics & Drug Disposition, 27(4), 181-189. Retrieved from [Link]
-
Calvo-Castro, L. A., et al. (2018). The Oral Bioavailability of Trans-Resveratrol From a Grapevine-Shoot Extract in Healthy Humans is Significantly Increased by Micellar Solubilization. Molecular Nutrition & Food Research, 62(12), e1701057. Retrieved from [Link]
-
Šmid, E., et al. (2019). Enhancing Bioavailability of Nutraceutically Used Resveratrol and Other Stilbenoids. Molecules, 24(19), 3464. Retrieved from [Link]
-
Tabeshpour, J., et al. (2018). Resveratrol, Metabolic Syndrome, and Gut Microbiota. Nutrients, 10(11), 1679. Retrieved from [Link]
-
Singh, C. K., et al. (2007). Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography. Journal of Chromatography B, 858(1-2), 114-121. Retrieved from [Link]
-
Ma, L., et al. (2019). Metabolism of cis- and trans-Resveratrol and Dihydroresveratrol in an Intestinal Epithelial Model. Molecules, 24(21), 3957. Retrieved from [Link]
-
Shaito, A., et al. (2017). Involvement of UDP-Glucuronosyltransferases and Sulfotransferases in the Excretion and Tissue Distribution of Resveratrol in Mice. Molecules, 22(12), 2193. Retrieved from [Link]
-
Goel, H., et al. (2025). Analytical Techniques for the Quantification and Validation of Resveratrol: A Review. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Retrieved from [Link]
-
Shaito, A., et al. (2017). Involvement of UDP-Glucuronosyltransferases and Sulfotransferases in the Excretion and Tissue Distribution of Resveratrol in Mice. Molecules, 22(12), 2193. Retrieved from [Link]
-
Bartovská, L., et al. (2019). Quantification of trans-resveratrol and its metabolites in human plasma using ultra-high performance liquid chromatography tandem quadrupole-orbitrap mass spectrometry. Journal of Chromatography B, 1104, 119-129. Retrieved from [Link]
-
Ghédira, K., et al. (2012). The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. Drug Metabolism Reviews, 44(1), 36-49. Retrieved from [Link]
-
Bertelli, A. A., et al. (1998). Time-course of absorption and excretion of 14 C-trans-resveratrol... International Journal of Clinical Pharmacology Research, 18(2), 67-71. Retrieved from [Link]
-
Zhou, M., et al. (2019). Pharmacokinetics, tissue distribution and excretion study of trans-resveratrol-3-O-glucoside and its two metabolites in rats. Phytomedicine, 59, 152882. Retrieved from [Link]
-
Kuhnle, G., et al. (2000). Resveratrol is Absorbed in the Small Intestine as Resveratrol Glucuronide. Biochemical and Biophysical Research Communications, 272(1), 212-217. Retrieved from [Link]
-
Goel, H., et al. (2025). Analytical Techniques for the Quantification and Validation of Resveratrol: A Review. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Retrieved from [Link]
-
Detampel, P., et al. (2012). Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs. Journal of Pharmaceutical and Biomedical Analysis, 69, 151-158. Retrieved from [Link]
-
Yu, C., et al. (2004). Resveratrol glucuronides as the metabolites of resveratrol in humans: characterization, synthesis, and anti-HIV activity. Journal of Pharmaceutical Sciences, 93(8), 2129-2136. Retrieved from [Link]
-
Delmas, D., et al. (2016). Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans. Oxidative Medicine and Cellular Longevity, 2016, 9372437. Retrieved from [Link]
-
H-Y, L., et al. (2020). Trans-Resveratrol Oral Bioavailability in Humans Using LipiSperse™ Dispersion Technology. Molecules, 25(24), 5851. Retrieved from [Link]
-
Jagwani, S., et al. (2022). Bioanalytical RP-HPLC method validation for resveratrol and its application to pharmacokinetic and drug distribution studies. Future Journal of Pharmaceutical Sciences, 8(1), 11. Retrieved from [Link]
-
Johnson, J. J., et al. (2011). Enhancing the bioavailability of resveratrol by combining it with piperine. Molecular Nutrition & Food Research, 55(8), 1169-1176. Retrieved from [Link]
-
Yu, C., et al. (2004). Resveratrol glucuronides as the metabolites of resveratrol in humans: Characterization, synthesis, and anti-HIV activity. Journal of Pharmaceutical Sciences, 93(8), 2129-2136. Retrieved from [Link]
-
Aires, V., et al. (2013). Resveratrol 3-O-D-glucuronide and resveratrol 4'-O-D-glucuronide inhibit colon cancer cell growth: evidence for a role of A3 adenosine receptors, cyclin D1 depletion, and G1 cell cycle arrest. Molecular Nutrition & Food Research, 57(10), 1708-1717. Retrieved from [Link]
-
Ruparelia, K., et al. (2024). Cellular uptake of resveratrol and its active derivatives. Molecules. Retrieved from [Link]
-
Ge, Y., et al. (2023). Resveratrol Modulates the Redox Response and Bile Acid Metabolism to Maintain the Cholesterol Homeostasis in Fish Megalobrama amblycephala Offered a High-Carbohydrate Diet. Antioxidants, 12(1), 136. Retrieved from [Link]
-
Asensi, M., et al. (2002). Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats. Cancer Epidemiology, Biomarkers & Prevention, 11(11), 1437-1442. Retrieved from [Link]
-
Xiao, H., et al. (2021). Intestinal pharmacokinetics of resveratrol and regulatory effects of resveratrol metabolites on gut barrier and gut microbiota. Food Chemistry, 357, 129532. Retrieved from [Link]
-
trans-Resveratrol-3-O-glucuronide. (n.d.). In Wikipedia. Retrieved from [Link]
-
Kuhnle, G., et al. (2000). Absorption and metabolism of resveratrol in the small intestine. Implications for resveratrol in vivo. Biochemical and Biophysical Research Communications, 272(1), 212-217. Retrieved from [Link]
-
Chem Help ASAP. (2024, January 25). effect of enterohepatic circulation on drug half-life [Video]. YouTube. Retrieved from [Link]
-
Enterohepatic circulation. (n.d.). In Wikipedia. Retrieved from [Link]
Sources
- 1. Metabolism and bioavailability of trans-resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ipsumvitamin.ru [ipsumvitamin.ru]
- 3. Enhancing Bioavailability of Nutraceutically Used Resveratrol and Other Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Differences in the Glucuronidation of Resveratrol and Pterostilbene: Altered Enzyme Specificity and Potential Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol is efficiently glucuronidated by UDP-glucuronosyltransferases in the human gastrointestinal tract and in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism of cis- and trans-Resveratrol and Dihydroresveratrol in an Intestinal Epithelial Model [mdpi.com]
- 11. Pharmacokinetics, tissue distribution and excretion study of trans-resveratrol-3-O-glucoside and its two metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Involvement of UDP-Glucuronosyltransferases and Sulfotransferases in the Excretion and Tissue Distribution of Resveratrol in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enterohepatic circulation - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resveratrol glucuronides as the metabolites of resveratrol in humans: characterization, synthesis, and anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bioperine.jp [bioperine.jp]
- 18. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analytical Techniques for the Quantification and Validation of Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantification of trans-resveratrol and its metabolites in human plasma using ultra-high performance liquid chromatography tandem quadrupole-orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Resveratrol 3-O-D-glucuronide and resveratrol 4'-O-D-glucuronide inhibit colon cancer cell growth: evidence for a role of A3 adenosine receptors, cyclin D1 depletion, and G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: UGT1A1-Mediated Kinetics and Mechanism of Resveratrol 3-O-Glucuronidation
Topic: Role of UGT1A1 in Resveratrol 3-O-Glucuronide Formation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Resveratrol (trans-3,5,4'-trihydroxystilbene) undergoes extensive Phase II metabolism, primarily via glucuronidation, which severely limits its systemic bioavailability. This guide details the critical role of UDP-glucuronosyltransferase 1A1 (UGT1A1) as the primary catalyst for the formation of resveratrol-3-O-glucuronide (R3G) .[1] Unlike the 4'-OH position, which is preferentially targeted by UGT1A9, the 3-OH position is highly specific to UGT1A1 activity. Understanding this regioselectivity is vital for modeling pharmacokinetics, predicting drug-drug interactions (DDIs)—particularly with UGT1A1 substrates like irinotecan (SN-38)—and interpreting inter-individual variability arising from genetic polymorphisms such as UGT1A1*28 (Gilbert’s Syndrome).
Mechanistic Deep Dive: Regioselectivity and Kinetics
The Glucuronidation Pathway
Resveratrol possesses three hydroxyl groups: two at the meta positions (3-OH, 5-OH) of the resorcinol ring and one at the para position (4'-OH) of the phenol ring. Glucuronidation occurs regioselectively:
-
3-O-Glucuronidation: Catalyzed predominantly by UGT1A1 .[1][2][3][4] This is the major metabolite in human liver microsomes (HLM).
-
4'-O-Glucuronidation: Catalyzed predominantly by UGT1A9 .[1]
Kinetic Parameters
Experimental data using recombinant human UGTs (Supersomes™) and human liver microsomes (HLM) establish the kinetic profile of this reaction.[1]
| Parameter | Resveratrol 3-O-Glucuronide (UGT1A1) | Resveratrol 4'-O-Glucuronide (UGT1A9) | Note |
| Primary Isoform | UGT1A1 | UGT1A9 | UGT1A1 is ~2.5x more active toward 3-OH.[1][3] |
| Km (Apparent) | ~149 µM | ~365 µM | Higher affinity (lower Km) for the 3-position.[2][3][5] |
| Kinetics Model | Michaelis-Menten (often) | Sigmoidal / Atypical | Substrate inhibition may occur at high [S]. |
| Tissue Localization | Liver & Intestine | Liver & Kidney | Intestinal glucuronidation is significantly higher (up to 10-fold). |
Key Insight: The lower
Visualization: Metabolic Pathway & Regioselectivity
The following diagram illustrates the regioselective glucuronidation of resveratrol, highlighting the specific UGT isoforms involved.
Caption: Regioselective glucuronidation pathways of resveratrol showing UGT1A1 dominance at the 3-OH position.
Experimental Validation Framework
To validate the role of UGT1A1 in your specific drug development context, the following experimental systems are required. Causal linkage is established by satisfying three criteria: Recombinant Activity , Correlation Analysis , and Chemical Inhibition .
Required Experimental Systems
-
Recombinant UGTs (rUGTs): Use commercially available Supersomes™ (Corning/Gentest) expressing single human UGTs (1A1, 1A3, 1A4, 1A6, 1A9, etc.) to confirm intrinsic clearance (
). -
Human Liver Microsomes (HLM): Pooled donor samples to represent "average" human metabolic capacity.
-
Specific Inhibitors:
-
Atazanavir / Bilirubin: Competitive inhibitors of UGT1A1.
-
Propofol: Substrate/inhibitor for UGT1A9.
-
Detailed Protocol: UGT1A1 Glucuronidation Assay
This protocol is designed to determine the kinetics (
Reagents:
-
Phosphate Buffer (100 mM, pH 7.4) with 5 mM MgCl
. -
Alamethicin (pore-forming peptide to overcome latency in microsomes).
-
UDP-Glucuronic Acid (UDPGA) cofactor (5 mM final).
-
D-Saccharic acid 1,4-lactone (Glucuronidase inhibitor, optional but recommended).
-
Stop Solution: Ice-cold Acetonitrile (ACN) with internal standard (e.g., Resveratrol-d4).
Step-by-Step Workflow:
-
Activation:
-
Thaw HLM or rUGT1A1 on ice.
-
Incubate protein (0.1–0.5 mg/mL final) with Alamethicin (50 µg/mg protein) on ice for 15 minutes. Why: This permeabilizes the microsomal membrane, allowing UDPGA access to the luminal active site of UGTs.
-
-
Pre-Incubation:
-
Mix Activated Enzyme + MgCl
Buffer + Resveratrol (Substrate range: 10 µM – 1000 µM). -
Incubate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add UDPGA (5 mM) to initiate the reaction.
-
Control: Run a parallel sample without UDPGA to assess background.
-
-
Incubation:
-
Incubate at 37°C in a shaking water bath.
-
Time: 30–60 minutes (Must be within the linear range of product formation; validate linearity first).
-
-
Termination:
-
Add 1 volume of Ice-cold ACN containing Internal Standard.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet protein.
-
-
Analysis (LC-MS/MS):
-
Inject supernatant.
-
Monitor Transitions:
-
Resveratrol (Negative mode): m/z 227 → 185
-
Resveratrol-3-O-Glucuronide: m/z 403 → 227 (Loss of glucuronic acid moiety).
-
-
Note: The 3-O and 4'-O glucuronides often require careful chromatographic separation (e.g., C18 column with a shallow gradient) as they are isobaric.
-
Visualization: Experimental Workflow
Caption: Step-by-step workflow for quantifying UGT1A1-mediated glucuronidation using LC-MS/MS.
Clinical & Pharmacogenetic Implications[6][7][8]
Drug-Drug Interactions (DDI)
Because resveratrol is a substrate for UGT1A1, it acts as a competitive inhibitor for other drugs metabolized by this enzyme.
-
Risk: Co-administration of high-dose resveratrol with Irinotecan (SN-38) or Atazanavir may elevate plasma levels of the toxic parent drugs, increasing the risk of neutropenia or hyperbilirubinemia.
-
Mechanism: Resveratrol occupies the catalytic site of UGT1A1, preventing the glucuronidation (detoxification) of SN-38.[3]
Genetic Polymorphisms (UGT1A1*28)
The UGT1A1*28 polymorphism (TA-repeat insertion in the promoter) results in reduced enzyme expression (Gilbert’s Syndrome).[6]
-
Impact: Individuals with UGT1A128/28 genotype exhibit significantly lower formation of Resveratrol-3-O-glucuronide.
-
Outcome: These individuals may experience higher systemic exposure to unconjugated resveratrol (bioavailability increase) but are also at higher risk for DDI if taking UGT1A1 substrates.
References
-
Aumont, V., et al. (2001). Glucuronidation of trans-resveratrol by human liver and intestinal microsomes and UGT isoforms. Archives of Biochemistry and Biophysics. Link
-
Brill, S. S., et al. (2006). Glucuronidation of trans-resveratrol by human liver and intestinal microsomes and UGT isoforms. Journal of Pharmacy and Pharmacology. Link
-
Iwuchukwu, O. F., et al. (2012). Characterizing the effects of common UDP glucuronosyltransferase (UGT) 1A6 and UGT1A1 polymorphisms on cis- and trans-resveratrol glucuronidation. Drug Metabolism and Disposition. Link
-
Key Finding: Investigated the impact of UGT1A1*28 and UGT1A6 polymorphisms on resveratrol metabolism.[7]
-
-
Zhou, J., et al. (2010). Bilirubin glucuronidation revisited: proper assay conditions to estimate enzyme kinetics with recombinant UGT1A1.[8] Drug Metabolism and Disposition. Link
- Key Finding: Provides the gold-standard protocol for UGT1A1 assays, emphasizing the importance of alamethicin activ
Sources
- 1. Differences in the Glucuronidation of Resveratrol and Pterostilbene: Altered Enzyme Specificity and Potential Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucuronidation of trans-resveratrol by human liver and intestinal microsomes and UGT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mutual Regioselective Inhibition of Human UGT1A1-Mediated Glucuronidation of Four Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. The clinical application of UGT1A1 pharmacogenetic testing: Gene-environment interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterizing the effects of common UDP glucuronosyltransferase (UGT) 1A6 and UGT1A1 polymorphisms on cis- and trans-resveratrol glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent progress and challenges in screening and characterization of UGT1A1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
tissue distribution of resveratrol glucuronides in murine models
Topic: Tissue Distribution of Resveratrol Glucuronides in Murine Models Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Metabolite Paradox
In murine pharmacokinetics (PK), Resveratrol (RSV) presents a classic "metabolite paradox." While the parent compound exhibits potent bioactivity in vitro, its in vivo bioavailability is negligible (<1%) due to rapid Phase II metabolism. The circulating plasma is dominated not by RSV, but by its conjugates—specifically trans-resveratrol-3-O-glucuronide (R3G) and trans-resveratrol-4'-O-glucuronide (R4'G) .
For drug development professionals, measuring "total resveratrol" (via enzymatic hydrolysis) is no longer sufficient. Understanding the specific tissue distribution of these glucuronides is critical because:
-
Reservoir Effect: Glucuronides may be deconjugated at target sites (e.g., tumors, inflammatory tissues) by tissue-specific
-glucuronidases, regenerating the active parent drug. -
Transporter Liability: The distribution of these polar metabolites is strictly governed by efflux transporters (MRPs, BCRP), making them susceptible to drug-drug interactions (DDIs).
This guide delineates the mechanistic pathways, extraction protocols, and tissue-specific profiles of RSV glucuronides in mice and rats.
Mechanistic Pathways: Synthesis and Transport
The tissue distribution of RSV glucuronides is not a passive process; it is a vector-driven event controlled by ATP-binding cassette (ABC) transporters.
Hepatic Disposition & The "Shuttle" Hypothesis
Upon oral administration, RSV undergoes extensive first-pass metabolism in enterocytes and hepatocytes.
-
Glucuronidation: Mediated by UGT1A1, UGT1A9, and UGT1A10. In mice, R3G is the predominant isomer.
-
Biliary Efflux (Apical): MRP2 (ABCC2) and BCRP (ABCG2) pump R3G into the bile. This is the rate-limiting step for enterohepatic recirculation.
-
Systemic Efflux (Basolateral): MRP3 (ABCC3) is the critical "shuttle" protein. It pumps R3G from the hepatocyte back into the blood circulation.
-
Evidence: In
mice, plasma levels of R3G drop by >90%, confirming MRP3 as the primary determinant of systemic glucuronide exposure [1, 4].
-
Pathway Visualization
Figure 1: Vectorial transport of Resveratrol Glucuronides. MRP3 is responsible for high plasma levels, while MRP2/BCRP drive biliary excretion.[1]
Methodological Framework: Validated Extraction Protocol
Standard extraction protocols often fail for glucuronides due to spontaneous hydrolysis or in-source fragmentation during MS analysis. The following protocol ensures the integrity of the glucuronide conjugate.
Critical Control Points
-
No Enzymatic Treatment: Do not use
-glucuronidase/sulfatase unless you are quantifying "Total RSV." -
Acidification: Glucuronides are unstable at alkaline pH. All solvents must be acidified (0.1% Formic Acid or Acetic Acid).
-
Protein Precipitation (PPT): Preferred over Liquid-Liquid Extraction (LLE) because glucuronides are highly polar and extract poorly into ethyl acetate or ether.
Step-by-Step Workflow
Figure 2: Optimized extraction workflow for polar glucuronides. Acidification is mandatory to prevent degradation.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Acquity BEH C18).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[2][3]
-
Transitions (Negative Mode):
-
R3G: m/z 403.1
227.1 (Loss of glucuronic acid moiety). -
RSV: m/z 227.1
185.1 or 143.1.
-
Tissue-Specific Distribution Profiles
The distribution of RSV glucuronides is heterogeneous, driven by the expression of MRP transporters.
Quantitative Overview (Murine Model)
Data synthesized from validated HPLC/LC-MS studies [2, 5, 6].
| Tissue | Relative R3G Conc.[4][5][6][7] | Transporter Mechanism | Notes |
| Kidney | Highest (+++) | MRP2, MRP4 (Apical) | Active renal secretion. R3G concentrations often exceed liver levels due to urinary concentration. |
| Liver | High (++) | MRP2 (Biliary), MRP3 (Sinusoidal) | Site of formation. Rapid efflux prevents massive accumulation compared to kidney. |
| Plasma | High (++) | MRP3 (Basolateral) | R3G AUC is typically 10-20x higher than parent RSV AUC. |
| Intestine | High (++) | BCRP, MRP2 | High local concentration due to first-pass metabolism and biliary dumping. |
| Lung | Moderate (+) | Passive/Flow-limited | Significant sulfation also occurs here. |
| Brain | Negligible (-) | BBB Exclusion | R3G is too polar to cross the Blood-Brain Barrier. Parent RSV crosses, but R3G does not. |
| Tumor | Variable (+/-) | Enhanced Permeability (EPR) | Accumulation depends on tumor vascularization and local |
The "Brain Barrier" Phenomenon
While RSV is neuroprotective, its glucuronides are essentially absent in brain tissue.
-
Mechanism: The Blood-Brain Barrier (BBB) lacks the specific OAT (Organic Anion Transporter) influx capacity required to transport large, hydrophilic glucuronide conjugates.
-
Implication: Neuroprotective effects are likely driven by the small fraction of free RSV that crosses the BBB, or by local metabolites generated within the CNS, not by circulating glucuronides [2].
Renal Accumulation
The kidney acts as a "glucuronide trap."
-
Mechanism: High expression of MRP2 and MRP4 on the apical membrane of proximal tubule cells drives the active secretion of R3G into urine.
-
Data: In rats, kidney concentrations of glucuronides were found to be ~2-fold higher than liver concentrations 90 minutes post-dosing [5].
Pharmacokinetic Implications: Enterohepatic Recirculation[1][8]
A secondary peak in plasma concentration (typically 4–8 hours post-dose) is a hallmark of RSV pharmacokinetics in mice.
-
Biliary Excretion: R3G is pumped into the duodenum via MRP2.
-
Hydrolysis: Gut microbiota (expressing
-glucuronidase) hydrolyze R3G back to RSV. -
Reabsorption: Free RSV is reabsorbed, extending the terminal half-life (
) of the drug. -
Clinical Relevance: This recycling loop maintains systemic exposure despite rapid elimination, potentially enhancing the therapeutic window [3].
References
-
Intestinal Breast Cancer Resistance Protein (BCRP)/Bcrp1 and Multidrug Resistance Protein 3 (MRP3)/Mrp3 Are Involved in the Pharmacokinetics of Resveratrol. Source: Molecular Pharmacology (2015).[6] URL:[Link]
-
Distribution of trans-resveratrol and its metabolites after acute or sustained administration in mouse heart, brain, and liver. Source: Molecular Nutrition & Food Research (2017). URL:[Link]
-
Metabolism and disposition of resveratrol in rats: extent of absorption, glucuronidation, and enterohepatic recirculation evidenced by a linked-rat model. Source: Journal of Pharmacology and Experimental Therapeutics (2002). URL:[Link]
-
The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates. Source: Frontiers in Pharmacology (2020). URL:[Link]
-
Quantification of trans-resveratrol and its metabolites in rat plasma and tissues by HPLC. Source: Journal of Pharmaceutical and Biomedical Analysis (2010).[7] URL:[Link]
-
Metabolism of skin-absorbed resveratrol into its glucuronized form in mouse skin. Source: PLOS ONE (2014).[8][9] URL:[Link][8]
Sources
- 1. The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distribution of [3H]trans-resveratrol in rat tissues following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of trans-resveratrol and its metabolites in rat plasma and tissues by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Metabolism of skin-absorbed resveratrol into its glucuronized form in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Enterohepatic Circulation of Resveratrol 3-O-glucuronide
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Circulatory Fate of a Promising Polyphenol
Resveratrol, a naturally occurring stilbenoid found in grapes, berries, and peanuts, has garnered significant attention for its potential therapeutic effects, ranging from cardioprotective to anti-cancer activities.[1] However, the clinical translation of these promising preclinical findings has been hampered by resveratrol's low bioavailability.[1] This is not due to poor absorption, but rather to extensive first-pass metabolism in the intestine and liver, leading to the formation of various metabolites, predominantly glucuronide and sulfate conjugates.[2][3] Among these, resveratrol 3-O-glucuronide is a major circulating metabolite.[4][5] Understanding the intricate process of its enterohepatic circulation is paramount for accurately interpreting pharmacokinetic data, elucidating the true in vivo bioactivity, and designing strategies to enhance the therapeutic potential of resveratrol. This guide provides a comprehensive overview of the mechanisms governing the enterohepatic circulation of resveratrol 3-O-glucuronide, detailed experimental protocols for its investigation, and discusses the implications for drug development.
I. The Metabolic Journey: Formation and Biliary Excretion of Resveratrol 3-O-glucuronide
The initial step in the enterohepatic circulation of resveratrol 3-O-glucuronide is its formation from the parent compound, resveratrol. This biotransformation is primarily catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[1]
A. The Role of UDP-glucuronosyltransferases (UGTs)
UGTs are phase II metabolizing enzymes that conjugate a glucuronic acid moiety to various endogenous and exogenous compounds, thereby increasing their water solubility and facilitating their elimination from the body.[1] In the context of resveratrol metabolism, several UGT isoforms have been identified as key players. The gastrointestinal tract contributes significantly to the first-pass metabolism of resveratrol, with UGT1A1, UGT1A6, UGT1A8, UGT1A9, and UGT1A10 being active in glucuronidating both trans- and cis-resveratrol.[6] Specifically, UGT1A1 has been identified as the primary enzyme responsible for the formation of resveratrol 3-O-glucuronide.[7] The liver also expresses UGT1A1 and UGT1A9, which further contribute to the systemic glucuronidation of resveratrol.[2]
The expression levels of these UGTs can significantly influence the metabolic profile of resveratrol in different organs.[8] For instance, high mRNA expression of Ugt1a1 in the liver and various segments of the intestine in mice correlates with high concentrations of resveratrol-3-O-glucuronide in these organs.[5]
B. Biliary Excretion: The Gateway to the Intestine
Once formed in the liver, resveratrol 3-O-glucuronide is actively transported into the bile, a process that is crucial for its entry into the enterohepatic circulation loop. This biliary excretion is mediated by ATP-binding cassette (ABC) transporters located on the canalicular membrane of hepatocytes. While the specific transporter for resveratrol 3-O-glucuronide is not definitively established, members of the multidrug resistance-associated protein (MRP) family, such as MRP2 (ABCC2), are known to transport glucuronide conjugates into the bile.[3][9] Studies have shown that resveratrol administration can induce the expression of Mrp2, leading to increased bile flow and biliary excretion of cholephilic compounds in rats.[10][11]
II. The Enterohepatic Loop: Intestinal Deconjugation and Reabsorption
The journey of resveratrol 3-O-glucuronide does not end with its excretion into the bile. Upon reaching the small intestine, it becomes a substrate for deconjugation by bacterial β-glucuronidases, enzymes produced by the gut microbiota.[4][12]
A. The Critical Role of the Gut Microbiota
The gut microbiota plays an indispensable role in the enterohepatic circulation of resveratrol metabolites.[13] Bacterial β-glucuronidases hydrolyze the glucuronic acid moiety from resveratrol 3-O-glucuronide, regenerating the parent compound, resveratrol.[14] This deconjugation is a critical step, as it allows for the reabsorption of resveratrol back into the systemic circulation, thereby prolonging its half-life and systemic exposure.[15] The composition of the gut microbiota can significantly influence the extent of this deconjugation and, consequently, the overall bioavailability of resveratrol.[16] For example, certain bacterial species, such as Bifidobacterium infantis and Lactobacillus acidophilus, are known to hydrolyze resveratrol glucosides.[16]
B. Reabsorption and a Second Pass
The liberated resveratrol, being more lipophilic than its glucuronide conjugate, can be readily reabsorbed across the intestinal epithelium via passive diffusion or through membrane transporters.[15] Once reabsorbed, it enters the portal circulation and is transported back to the liver, where it can once again undergo glucuronidation, thus completing the enterohepatic loop.[2] This recirculation process has been demonstrated in linked-rat models, where it was shown to contribute significantly to the overall plasma exposure of both resveratrol and its glucuronide metabolite.[17]
Below is a diagram illustrating the enterohepatic circulation of resveratrol 3-O-glucuronide.
Caption: Enterohepatic circulation of resveratrol 3-O-glucuronide.
III. Experimental Protocols for Studying Enterohepatic Circulation
Investigating the enterohepatic circulation of resveratrol 3-O-glucuronide requires a multi-faceted approach, combining in vivo, in situ, and in vitro models with robust analytical techniques.
A. In Vivo Pharmacokinetic Studies
The cornerstone of studying enterohepatic circulation is the in vivo pharmacokinetic study in animal models (e.g., rats, mice) or humans.
Protocol: Oral Administration and Serial Sampling
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used. Animals should be fasted overnight with free access to water.
-
Dosing: Administer a single oral dose of resveratrol. The dose can range from 25 to 150 mg/kg.[18][19]
-
Sample Collection: Collect serial blood samples from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.[20][21] Collect urine and feces over 24 or 48 hours.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.[21] Acidify the plasma to stabilize the analytes.[22]
-
Sample Storage: Store plasma, urine, and fecal homogenates at -80°C until analysis.[21]
B. Linked-Rat Model for Direct Evidence of Enterohepatic Recirculation
This model provides direct evidence of enterohepatic recirculation by linking the bile duct of a donor rat to the duodenum of a recipient rat.[17]
Protocol: Linked-Rat Model
-
Animal Preparation: Anesthetize two rats. In the donor rat, cannulate the bile duct to collect bile. In the recipient rat, cannulate the duodenum for bile infusion.
-
Dosing: Administer resveratrol intravenously to the donor rat.
-
Bile Transfer: Continuously infuse the bile collected from the donor rat into the duodenum of the recipient rat.
-
Blood Sampling: Collect blood samples from both the donor and recipient rats at various time points.
-
Analysis: Analyze the plasma samples for resveratrol and its glucuronide metabolites. The appearance of these compounds in the recipient rat's plasma confirms enterohepatic recirculation.[17]
C. Analytical Methodology: LC-MS/MS for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of resveratrol and its metabolites in biological matrices.[20][23]
Protocol: LC-MS/MS Analysis of Resveratrol 3-O-glucuronide in Plasma
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding acetonitrile or a mixture of acetonitrile and methanol.[24][25]
-
Vortex and centrifuge to pellet the precipitated proteins.[21]
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[22]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Operate in negative ion mode for the detection of resveratrol and its glucuronide and sulfate metabolites.[24][25]
-
Use multiple reaction monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Resveratrol | 227.1 | 185.1 |
| Resveratrol 3-O-glucuronide | 403.1 | 227.1 |
| Internal Standard (e.g., Resveratrol-d4) | 231.1 | 189.1 |
IV. Implications for Drug Development
A thorough understanding of the enterohepatic circulation of resveratrol 3-O-glucuronide has significant implications for the development of resveratrol-based therapeutics.
-
Bioavailability Enhancement: The enterohepatic circulation effectively increases the systemic exposure to resveratrol. Strategies aimed at enhancing this process, such as modulating the gut microbiota to promote deconjugation, could improve the overall bioavailability and efficacy of resveratrol.
-
Biological Activity of Metabolites: Resveratrol 3-O-glucuronide is not merely an inactive metabolite. It has been shown to possess biological activities, such as inhibiting the growth of colon cancer cells.[7][26] Therefore, its contribution to the overall therapeutic effect of resveratrol should be considered.
-
Drug-Drug Interactions: Resveratrol and its metabolites can interact with drug-metabolizing enzymes and transporters.[27][28] For instance, resveratrol 3-O-glucuronide has been shown to inhibit CYP3A4 and various organic anion transporting polypeptides (OATPs).[28] This highlights the potential for drug-drug interactions when resveratrol is co-administered with other medications.
-
Dosage Regimen Design: The pharmacokinetic profile of resveratrol, which is significantly influenced by enterohepatic circulation, must be taken into account when designing optimal dosage regimens for clinical trials.[29] Physiologically-based pharmacokinetic (PBPK) models that incorporate enterohepatic circulation can be valuable tools for predicting human pharmacokinetics and optimizing dosing strategies.[29]
V. Conclusion
The enterohepatic circulation of resveratrol 3-O-glucuronide is a complex and dynamic process that plays a pivotal role in the overall pharmacokinetics and biological activity of resveratrol. It involves extensive metabolism by UGTs in the intestine and liver, biliary excretion into the gut, deconjugation by the gut microbiota, and subsequent reabsorption of the parent compound. A comprehensive understanding of this intricate interplay is essential for researchers and drug development professionals seeking to harness the full therapeutic potential of this promising natural compound. Future research should focus on further elucidating the specific transporters and microbial enzymes involved, as well as exploring strategies to modulate this pathway for enhanced therapeutic benefit.
References
-
Wang, D. G., et al. (2004). Resveratrol glucuronides as the metabolites of resveratrol in humans: characterization, synthesis, and anti-HIV activity. Journal of Pharmaceutical Sciences, 93(10), 2449-2457. [Link][4][12]
-
Amiot, M. J., et al. (2006). Resveratrol is efficiently glucuronidated by UDP-glucuronosyltransferases in the human gastrointestinal tract and in Caco-2 cells. Biopharmaceutics & Drug Disposition, 27(4), 181-189. [Link][6]
-
Rotches-Ribalta, M., et al. (2012). Pharmacokinetics of resveratrol metabolic profile in healthy humans after moderate consumption of red wine and grape extract tablets. Pharmacological Research, 66(5), 375-382. [Link][20]
-
van der Hooft, J. J. J., et al. (2012). Differences in the Glucuronidation of Resveratrol and Pterostilbene: Altered Enzyme Specificity and Potential Gender Differences. Journal of Agricultural and Food Chemistry, 60(36), 9133-9141. [Link][1]
-
Böhmdorfer, M., et al. (2017). Involvement of UDP-Glucuronosyltransferases and Sulfotransferases in the Excretion and Tissue Distribution of Resveratrol in Mice. Nutrients, 9(12), 1349. [Link][8]
-
Kapetanovic, I. M., et al. (2011). Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats. Cancer Chemotherapy and Pharmacology, 68(3), 593-601. [Link][18]
-
Andres-Lacueva, C., et al. (2010). Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans. Oxidative Medicine and Cellular Longevity, 2010, 897390. [Link][15][30]
-
Santos-Buelga, C., et al. (2019). Resveratrol and Its Human Metabolites—Effects on Metabolic Health and Obesity. Nutrients, 11(1), 143. [Link][2]
-
Polycarpou, E., et al. (2013). Resveratrol 3-O-D-glucuronide and resveratrol 4'-O-D-glucuronide inhibit colon cancer cell growth: evidence for a role of A3 adenosine receptors, cyclin D1 depletion, and G1 cell cycle arrest. Molecular Nutrition & Food Research, 57(10), 1708-1717. [Link][26]
-
Wang, P., et al. (2022). Gut Microbiota-Derived Resveratrol Metabolites, Dihydroresveratrol and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol. Journal of Agricultural and Food Chemistry, 70(20), 6146-6157. [Link][13]
-
Wenzel, E., & Somoza, V. (2013). Interplay between metabolism and transport of resveratrol. Annals of the New York Academy of Sciences, 1290(1), 1-8. [Link][3]
-
Böhmdorfer, M., et al. (2017). Involvement of UDP-Glucuronosyltransferases and Sulfotransferases in the Excretion and Tissue Distribution of Resveratrol in Mice. Nutrients, 9(12), 1349. [Link][5]
-
Zhou, M., et al. (2018). Metabolism and pharmacokinetics of resveratrol and pterostilbene. BioFactors, 44(1), 16-25. [Link]
-
Chaplin, A., et al. (2018). Resveratrol, Metabolic Syndrome, and Gut Microbiota. Nutrients, 10(11), 1651. [Link][16]
-
TUScholarShare. (n.d.). PHARMACOKINETICS OF RESVERATROL, ITS MONOCONJUGATES AND ITS TRIMETHOXY ANALOG TMS. [Link]
-
ResearchGate. (n.d.). Resveratrol glucuronides as the metabolites of resveratrol in humans: Characterization, synthesis, and anti-HIV activity. [Link]
-
Scott, K. A., et al. (2017). Effects of resveratrol on drug- and carcinogen-metabolizing enzymes, implications for cancer prevention. Pharmacological Research, 124, 103-119. [Link][27]
-
Vánová, K., et al. (2017). Resveratrol modifies biliary secretion of cholephilic compounds in sham-operated and cholestatic rats. World Journal of Gastroenterology, 23(33), 6076-6087. [Link][10]
-
Li, F., et al. (2020). Gut Microbiota Composition in Relation to the Metabolism of Oral Administrated Resveratrol. Foods, 9(10), 1430. [Link][31]
-
Su, M. Y., et al. (2019). Pharmacokinetics, tissue distribution and excretion study of trans-resveratrol-3-O-glucoside and its two metabolites in rats. Phytomedicine, 59, 152882. [Link][19]
-
Han, D. G., et al. (2022). Impact of route-dependent phase-II gut metabolism and enterohepatic circulation on the bioavailability and systemic disposition of resveratrol in rats and humans: A comprehensive whole body physiologically-based pharmacokinetic modeling. Biomedicine & Pharmacotherapy, 151, 113141. [Link][29]
-
Gede, N., et al. (2022). Interactions of resveratrol and its metabolites (resveratrol-3-sulfate, resveratrol-3-glucuronide, and dihydroresveratrol) with serum albumin, cytochrome P450 enzymes, and OATP transporters. Biomedicine & Pharmacotherapy, 151, 113117. [Link][28]
-
ResearchGate. (n.d.). Resveratrol modifies biliary secretion of cholephilic compounds in sham-operated and cholestatic rats. [Link][11]
-
Armstrong, Z., et al. (2022). Synthetic β-d-Glucuronides: Substrates for Exploring Glucuronide Degradation by Human Gut Bacteria. ACS Omega, 7(45), 41045-41055. [Link][14]
-
He, S., et al. (2022). Resveratrol in Intestinal Health and Disease: Focusing on Intestinal Barrier. Frontiers in Immunology, 13, 852323. [Link][9]
-
Di Pascoli, M., et al. (2013). Resveratrol Improves Intrahepatic Endothelial Dysfunction and Reduces Hepatic Fibrosis and Portal Pressure in Cirrhotic Rats. Journal of Hepatology, 58(5), 904-910. [Link]
-
Boocock, D. J., et al. (2007). Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography. Journal of Chromatography B, 848(2), 182-187. [Link][21]
-
Zghair, Z. F., et al. (2016). In Vitro and In Vivo Effects of Resveratrol on Rat Hepatic CYP1A2. Molecules, 21(6), 725. [Link]
-
Semantic Scholar. (n.d.). Metabolism and Disposition of Resveratrol in Rats: Extent of Absorption, Glucuronidation, and Enterohepatic Recirculation Evidenced by a Linked-Rat Model. [Link]
-
Wikipedia. (n.d.). trans-Resveratrol-3-O-glucuronide. [Link]
-
Kumar, L., & Kumar, S. (2025). Analytical Techniques for the Quantification and Validation of Resveratrol: A Review. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry. [Link][23]
-
Marier, J. F., et al. (2002). Metabolism and disposition of resveratrol in rats: extent of absorption, glucuronidation, and enterohepatic recirculation evidenced by a linked-rat model. Journal of Pharmacology and Experimental Therapeutics, 302(1), 369-373. [Link][17]
-
Chen, Y., et al. (2021). Therapeutic Applications of Resveratrol in Hepatic Encephalopathy through Its Regulation of the Microbiota, Brain Edema, and Inflammation. International Journal of Molecular Sciences, 22(17), 9163. [Link]
-
Roberts, D. M., et al. (2008). Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs. Journal of Chromatography B, 876(1), 101-108. [Link][24]
-
ResearchGate. (n.d.). Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans. [Link]
-
Barrow, J. C., et al. (2023). Convenient syntheses of trans-resveratrol 3-O and 4′-O-β-d-glucuronides and a study of their aqueous stability. Organic Chemistry Frontiers, 11(1), 137-142. [Link]
-
ResearchGate. (n.d.). Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs. [Link][25]
-
Salehi, B., et al. (2018). The Role of Resveratrol in Liver Disease: A Comprehensive Review from In Vitro to Clinical Trials. Livers, 1(1), 35-53. [Link]
-
PubChem. (n.d.). Resveratrol 3-O-glucuronide. [Link]
Sources
- 1. Differences in the Glucuronidation of Resveratrol and Pterostilbene: Altered Enzyme Specificity and Potential Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol and Its Human Metabolites—Effects on Metabolic Health and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interplay between metabolism and transport of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resveratrol glucuronides as the metabolites of resveratrol in humans: characterization, synthesis, and anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of UDP-Glucuronosyltransferases and Sulfotransferases in the Excretion and Tissue Distribution of Resveratrol in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol is efficiently glucuronidated by UDP-glucuronosyltransferases in the human gastrointestinal tract and in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Resveratrol in Intestinal Health and Disease: Focusing on Intestinal Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol modifies biliary secretion of cholephilic compounds in sham-operated and cholestatic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Gut Microbiota-Derived Resveratrol Metabolites, Dihydroresveratrol and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resveratrol, Metabolic Syndrome, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolism and disposition of resveratrol in rats: extent of absorption, glucuronidation, and enterohepatic recirculation evidenced by a linked-rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Pharmacokinetics, tissue distribution and excretion study of trans-resveratrol-3-O-glucoside and its two metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of resveratrol metabolic profile in healthy humans after moderate consumption of red wine and grape extract tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Analytical Techniques for the Quantification and Validation of Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Resveratrol 3-O-D-glucuronide and resveratrol 4'-O-D-glucuronide inhibit colon cancer cell growth: evidence for a role of A3 adenosine receptors, cyclin D1 depletion, and G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Effects of resveratrol on drug‐ and carcinogen‐metabolizing enzymes, implications for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Interactions of resveratrol and its metabolites (resveratrol-3-sulfate, resveratrol-3-glucuronide, and dihydroresveratrol) with serum albumin, cytochrome P450 enzymes, and OATP transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Impact of route-dependent phase-II gut metabolism and enterohepatic circulation on the bioavailability and systemic disposition of resveratrol in rats and humans: A comprehensive whole body physiologically-based pharmacokinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
molecular weight and chemical structure of trans-Resveratrol 3-O-glucuronide
Topic: Molecular Weight and Chemical Structure of trans-Resveratrol 3-O-glucuronide Content Type: Technical Reference Guide Audience: Drug Metabolism & Pharmacokinetics (DMPK) Scientists, Analytical Chemists, and Pharmacology Researchers.
Characterization, Metabolic Profiling, and Analytical Protocols
Executive Summary
trans-Resveratrol 3-O-glucuronide (Res-3-G) is the predominant phase II metabolite of the stilbenoid resveratrol in humans. While resveratrol itself exhibits poor systemic bioavailability due to rapid first-pass metabolism, Res-3-G circulates at significantly higher plasma concentrations (up to 20-fold higher than the aglycone).
For researchers in drug development, Res-3-G is not merely a waste product; it serves as a critical biomarker for resveratrol intake and a potential reservoir for the parent compound via enterohepatic recirculation. This guide provides the definitive physicochemical data, structural characterization, and validated experimental workflows required for its study.
Physicochemical Profile
The following data represents the consensus values for the trans-isomer. Note that the cis-isomer may form upon exposure to UV light, necessitating careful handling of standards under low-light conditions.
| Property | Value | Notes |
| Chemical Name | trans-Resveratrol 3-O- | IUPAC: (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid |
| CAS Number | 387372-17-0 | Specific to the 3-O-glucuronide isomer.[1][2][3][4][5][6][7][8][9][10][11][12] |
| Molecular Formula | C | |
| Molecular Weight | 404.37 g/mol | Average Mass |
| Monoisotopic Mass | 404.1107 Da | Essential for High-Resolution MS (HRMS) |
| Solubility | DMSO (~10 mg/mL), Methanol (~5 mg/mL) | Poorly soluble in pure water; requires organic co-solvent.[2] |
| UV | 317-320 nm | Characteristic stilbene absorption. |
| pKa | ~2.9 (Carboxylic acid), ~9.0 (Phenolic) | Ionizes readily in negative mode ESI. |
Structural Characterization & Identification
Accurate identification requires distinguishing the 3-O-glucuronide from the 4'-O-glucuronide isomer. The 3-O position is the preferred site of glucuronidation by UGT1A1 in humans.
Chemical Structure
SMILES: OC1=CC=C(C=C1)/C=C/C2=CC(O)=CC(O[C@@H]3O=O)[C@H]3O)=C2[2][13]
Mass Spectrometry (LC-MS/MS) Fingerprint
Res-3-G is best analyzed in Negative Electrospray Ionization (ESI-) mode. The glucuronide moiety is labile, leading to a characteristic neutral loss of 176 Da.
-
Precursor Ion: m/z 403.1
-
Primary Transition (Quantifier): m/z 403.1
227.1 (Loss of glucuronic acid moiety, -176 Da) -
Secondary Transition (Qualifier): m/z 403.1
185.0 (Further fragmentation of the stilbene backbone)
NMR Spectroscopy Highlights ( H, 400 MHz, DMSO- )
Differentiation from the cis-isomer is confirmed by the coupling constant of the olefinic protons.
-
Olefinic Protons: Two doublets at
~7.00 and ~6.85 ppm with Hz . (A value of ~10-12 Hz would indicate the cis form). -
Aromatic Protons: Distinct splitting patterns for the two rings. The glucuronidation at position 3 causes a downfield shift of adjacent protons compared to the parent resveratrol.
Biosynthesis and Metabolic Pathway
Resveratrol undergoes extensive phase II metabolism in the intestine and liver. The diagram below illustrates the conversion of trans-Resveratrol to its 3-O-glucuronide, mediated primarily by UGT1A1, and its potential hydrolysis (enterohepatic recycling).
Figure 1: Metabolic pathway of resveratrol showing the preferential formation of the 3-O-glucuronide and the recycling loop mediated by gut microbiota.
Experimental Protocols
Protocol A: Extraction from Human Plasma
Objective: Isolate Res-3-G while preventing in-source fragmentation or degradation.
-
Sample Prep: Thaw plasma on ice. Aliquot 100
L.[13] -
Protein Precipitation: Add 300
L of cold Acetonitrile (ACN) containing 0.1% Formic Acid.-
Note: Acidification stabilizes the phenolic protons and improves recovery.
-
-
Internal Standard: Spike with 10
L of trans-Resveratrol-d4 or C -Resveratrol-3-G (if available). -
Vortex/Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant Transfer: Transfer supernatant to a clean vial. Evaporate to dryness under N
at 30°C. -
Reconstitution: Reconstitute in 100
L of 10% MeOH in Water.-
Critical: Do not reconstitute in 100% organic solvent, as this distorts peak shape for early-eluting glucuronides.
-
Protocol B: LC-MS/MS Quantification Workflow
Objective: Separate the 3-O and 4'-O isomers and quantify Res-3-G.
Figure 2: LC-MS/MS workflow for the targeted quantification of trans-Resveratrol 3-O-glucuronide using Multiple Reaction Monitoring (MRM).
LC Parameters:
-
Column: Waters ACQUITY UPLC HSS T3 (or equivalent C18), 2.1 x 100 mm, 1.8
m. -
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[12][14][15]
-
Gradient: 5% B to 40% B over 6 minutes. (Glucuronides are more polar and elute earlier than the parent).
Biological Significance in Drug Development
Bioavailability Paradox
Resveratrol has high absorption (~70%) but extremely low bioavailability (<1%) due to the rapid formation of Res-3-G. In pharmacokinetic (PK) studies, measuring only the parent compound leads to a gross underestimation of absorption.
Activity
While Res-3-G is generally considered less active than resveratrol due to the bulky, hydrophilic glucuronic acid group hindering cell membrane penetration, it acts as a prodrug . Intracellular
Stability
Res-3-G is susceptible to isomerization to the cis-form when exposed to light.[6] All analytical work must be performed under yellow light or in amber glassware to preserve the trans-configuration.
References
-
Cayman Chemical. trans-Resveratrol-3-O-beta-D-Glucuronide Product Information. Link
-
PubChem. Resveratrol 3-O-glucuronide (Compound).[2] National Library of Medicine. Link
-
Urpi-Sarda, M., et al. (2006). "HPLC-Tandem Mass Spectrometric Method to Characterize Resveratrol Metabolism in Humans."[2] Clinical Chemistry, 53(2), 292–299.[2] Link
-
Stachulski, A. V., et al. (2023). "Convenient syntheses of trans-resveratrol 3-O and 4′-O-β-D-glucuronides and a study of their aqueous stability." Organic Chemistry Frontiers. Link
-
Yu, C., et al. (2002). "Human, Rat, and Mouse Metabolism of Resveratrol." Pharmaceutical Research, 19, 1907–1914. Link
Sources
- 1. Resveratrol 3-O-glucuronide | C20H20O9 | CID 5273285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-Resveratrol-3-O-glucuronide - Wikipedia [en.wikipedia.org]
- 3. Quantification of trans-resveratrol and its metabolites in human plasma using ultra-high performance liquid chromatography tandem quadrupole-orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exposome-Explorer - trans-Resveratrol 3-O-glucuronide (Compound) [exposome-explorer.iarc.fr]
- 5. trans-Resveratrol 3-O-b-D-glucuronide, 387372-17-0, High-Purity, SMB00948, Sigma-Aldrich [sigmaaldrich.com]
- 6. Enzymatic Biosynthesis of Novel Resveratrol Glucoside and Glycoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. PRACTICAL PREPARATION OF RESVERATROL 3-O-β-D-GLUCURONIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Antioxidant Properties & Bioactivity of Resveratrol Phase II Metabolites
This guide provides a rigorous technical analysis of the antioxidant properties of resveratrol phase II metabolites. It addresses the "Resveratrol Paradox" (low bioavailability vs. high efficacy) by examining the bioactivity, regeneration kinetics, and signaling potential of its sulfated and glucuronidated conjugates.
Executive Summary: The Bioavailability Paradox
Resveratrol (3,5,4'-trihydroxystilbene) exhibits potent antioxidant activity in vitro via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). However, its in vivo half-life is extremely short (<15 minutes) due to rapid Phase II metabolism in the liver and intestine, converting >90% of the compound into sulfates and glucuronides.
For years, these metabolites were dismissed as inert elimination products. Emerging research now confirms they function as circulating reservoirs ("Trojan Horses") that facilitate:
-
Intracellular Regeneration: Site-specific deconjugation at tissues expressing high glucuronidase/sulfatase activity (e.g., sites of inflammation or neoplasia).
-
Signaling Modulation: Direct interaction of specific metabolites (e.g., Resveratrol-3-O-sulfate) with Quinone Reductase 1 (QR1) and other antioxidant response elements.
Part 1: The Metabolic Landscape
Upon oral ingestion, trans-resveratrol undergoes extensive conjugation. The resulting metabolite profile is distinct and dictates the circulating antioxidant potential.
Key Metabolites
| Metabolite | Abbreviation | Relative Abundance (Plasma) | Hydrophilicity |
| Resveratrol-3-O-sulfate | R3S | High | High |
| Resveratrol-4'-O-sulfate | R4'S | Moderate | High |
| Resveratrol-3-O-glucuronide | R3G | High | Very High |
| Resveratrol-4'-O-glucuronide | R4'G | Low | Very High |
Structural Impact on Antioxidant Capacity
The antioxidant capacity of resveratrol relies heavily on the 4'-hydroxyl group (para-position) and the m-hydroquinone moiety (3,5-hydroxyls).
-
Glucuronidation: Steric bulk of the glucuronic acid moiety blocks radical access; generally abolishes direct scavenging.
-
Sulfation: Less sterically hindering but withdraws electron density. R3S retains partial radical scavenging activity because the critical 4'-OH remains free.
Part 2: Mechanisms of Action
The "Trojan Horse" Hypothesis (Intracellular Regeneration)
This is the primary mechanism for the in vivo antioxidant effect. Metabolites are stable in plasma (t1/2 ~ 9h) but are transported into target cells via Organic Anion Transporting Polypeptides (OATPs). Once inside, they are hydrolyzed to the parent aglycone.
Mechanism:
-
Transport: R3S/R3G enter cells via OATP1B1/1B3.
-
Hydrolysis: Intracellular sulfatases (STS) or
-glucuronidases (GUSB) cleave the conjugate. -
Action: Free resveratrol accumulates locally, activating Nrf2 or scavenging ROS.
Direct Signaling Modulation (QR1 Induction)
Unlike glucuronides, Resveratrol-3-O-sulfate (R3S) has shown the ability to induce Quinone Reductase 1 (QR1) , a Phase II detoxifying enzyme, independent of hydrolysis in some assays. This suggests R3S may act as a weak ligand for electrophile-sensing proteins.
Figure 1: The "Trojan Horse" mechanism showing metabolic conjugation, transport, and intracellular regeneration of active resveratrol.
Part 3: Experimental Protocols
Protocol A: Chemical Synthesis of Resveratrol-3-O-Sulfate
Validating the metabolite requires high-purity standards often unavailable commercially.
Reagents: Trans-resveratrol, Sulfur trioxide-pyridine complex (SO3[1]·Py), Anhydrous Pyridine. Workflow:
-
Protection: (Optional but recommended) Selectively protect 4'-OH if high regioselectivity is required, though statistical sulfation followed by HPLC is faster for small batches.
-
Sulfation:
-
Dissolve trans-resveratrol (1 eq) in anhydrous pyridine.
-
Add SO3[2]·Py complex (1.2 eq) dropwise at 0°C under
. -
Stir at Room Temp for 2 hours.
-
-
Quenching: Add MeOH to quench excess SO3.
-
Purification:
-
Evaporate solvent.
-
Resuspend in water; adjust pH to 7.0.
-
Prep-HPLC: C18 column, Mobile Phase A: 10mM Ammonium Acetate (pH 5.5), B: Acetonitrile. Gradient 5-40% B.
-
Validation: Confirm R3S peak via LC-MS/MS (m/z ~307 [M-H]-).
-
Protocol B: Intracellular Regeneration Assay
To distinguish between direct metabolite activity and regeneration.
Cell Line: MCF-7 (High Sulfatase activity) or RAW 264.7 (Low activity). Reagents: Resveratrol-3-O-sulfate (R3S), STX64 (Steroid Sulfatase Inhibitor), DCFDA (ROS probe).
-
Seeding: Plate cells at
cells/well in 96-well plates. -
Pre-treatment:
-
Group A: Vehicle control.
-
Group B: R3S (10
M). -
Group C: R3S (10
M) + STX64 (1 M).
-
-
Stress Induction: Incubate for 4 hours, then add
(100 M) for 30 mins. -
ROS Measurement:
-
Wash with PBS.
-
Add DCFDA (25
M) for 30 mins. -
Measure fluorescence (Ex/Em: 485/535 nm).
-
-
Interpretation: If Group B reduces ROS but Group C does not, the antioxidant effect is regeneration-dependent .
Figure 2: Workflow for synthesizing resveratrol sulfates and validating intracellular regeneration using sulfatase inhibitors.
Part 4: Data Summary & Comparative Bioactivity
The following table synthesizes data regarding the radical scavenging capacity (DPPH) and biological induction (QR1) of the parent compound versus its metabolites.
| Compound | DPPH Scavenging ( | QR1 Induction (CD Value) | COX-1 Inhibition ( | Mechanism Note |
| Trans-Resveratrol | ~25 | 21 | 0.75 | Direct HAT/SET & Signaling |
| Resveratrol-3-O-sulfate | >200 | 10 | 3.60 | Induces QR1 ; Weak scavenger |
| Resveratrol-4'-O-sulfate | Inactive | >50 | 5.55 | Steric block of 4'-OH |
| Resveratrol-3-O-glucuronide | Inactive | Inactive | >10 | Bulky conjugate; requires hydrolysis |
Note: CD (Concentration to Double activity) for QR1 indicates R3S is actually more potent than the parent in inducing this specific enzyme [1].
Part 5: Implications for Drug Development
-
Prodrug Strategy: Sulfated metabolites should be viewed as naturally occurring prodrugs. Formulations that bypass hepatic metabolism (e.g., sublingual, transdermal) aim to deliver free resveratrol, but oral formulations relying on the "Trojan Horse" effect must ensure the target tissue expresses adequate deconjugating enzymes.
-
Biomarker Analysis: Measuring plasma resveratrol alone is insufficient. Total resveratrol (aglycone + conjugates) must be quantified to estimate the therapeutic reservoir.
References
-
Selective Synthesis and Biological Evaluation of Sulfate-Conjugated Resveratrol Metabolites Source: NIH / PubMed Central URL:[Link]
-
Sulfate Metabolites Provide an Intracellular Pool for Resveratrol Generation Source: Science Translational Medicine / PubMed URL:[Link]
-
Impact of Trans-Resveratrol-Sulfates and -Glucuronides on eNOS and ROS Source: Molecules / MDPI URL:[Link]
-
Resveratrol Regulates Nrf2-Mediated Expression of Antioxidant Enzymes Source: PubMed URL:[3][4][5][Link]
-
Practical Preparation of Resveratrol 3-O-beta-D-Glucuronide Source: NIH / PubMed Central URL:[Link]
Sources
- 1. Impact of Trans-Resveratrol-Sulfates and -Glucuronides on Endothelial Nitric Oxide Synthase Activity, Nitric Oxide Release and Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pstorage-leicester-213265548798.s3.amazonaws.com [pstorage-leicester-213265548798.s3.amazonaws.com]
- 3. Resveratrol, an Nrf2 activator, ameliorates aging-related progressive renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Between the Devil and the Deep Blue Sea—Resveratrol, Sulfotransferases and Sulfatases—A Long and Turbulent Journey from Intestinal Absorption to Target Cells | MDPI [mdpi.com]
- 5. journals.physiology.org [journals.physiology.org]
Methodological & Application
solid-phase extraction (SPE) methods for resveratrol metabolites in urine
Topic: Advanced Solid-Phase Extraction (SPE) Protocols for Resveratrol and Phase II Metabolites in Urine Content Type: Detailed Application Note & Protocol Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists
Introduction: The Bioavailability Paradox
Resveratrol (3,5,4'-trihydroxystilbene) presents a classic bioanalytical challenge: while it exhibits high absorption, its systemic bioavailability is negligible (<1%) due to rapid and extensive Phase II metabolism. For researchers monitoring compliance in clinical trials or studying pharmacokinetics, measuring the parent compound alone is insufficient. The "real" data lies in the conjugates: glucuronides and sulfates .
This guide details the extraction of these polar, light-sensitive, and pH-labile metabolites from human urine. Unlike standard small-molecule extractions, this workflow prioritizes the retention of highly polar conjugates while removing the high salt and urea content of the urine matrix.
The Metabolic Landscape
Before beginning extraction, it is critical to understand the target analytes. Resveratrol undergoes sulfation and glucuronidation in the liver and intestine.
Figure 1: Phase II metabolic pathways of resveratrol. Note that sulfates and glucuronides are significantly more polar than the parent compound, altering SPE retention behavior.
Pre-Analytical Considerations (Critical)
Failure in resveratrol analysis often occurs before the sample reaches the SPE cartridge.
-
Photostability: Trans-resveratrol and its metabolites isomerize to the cis-form upon exposure to UV/VIS light. Cis-isomers have different biological activities and retention times.
-
Action: Perform all extractions under amber light or wrap tubes in aluminum foil.
-
-
pH Stability: Resveratrol is stable in acidic conditions but degrades rapidly at pH > 6.8 (oxidative deprotonation).
-
Action: Acidify urine immediately upon collection to pH < 5.0 using acetic acid or HCl.
-
-
Matrix Interference: Urine contains high concentrations of salts which can cause ion suppression in LC-MS/MS.
-
Action: A robust wash step in the SPE protocol is non-negotiable.
-
Method Selection: "Total" vs. "Profiling"
Two distinct approaches exist, depending on your research question:
-
Method A (Direct Profiling): Extracts intact conjugates. Required for detailed PK/PD studies to distinguish between sulfation and glucuronidation pathways. (Recommended)
-
Method B (Total Hydrolysis): Uses enzymes to cleave conjugates, measuring "Total Resveratrol." Simpler chromatography but loses metabolic detail.
Protocol A: Direct Extraction of Intact Metabolites (Polymeric HLB)
This protocol uses a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent. Unlike traditional C18, HLB sorbents are wettable and retain polar glucuronides through a combination of hydrophobic and dipole-dipole interactions.
Materials:
-
Cartridge: Polymeric HLB (e.g., Oasis HLB or equivalent), 60 mg / 3 cc.
-
Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Water.
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1. Sample Prep | Thaw urine at 4°C. Vortex 1 min. Centrifuge at 3000 x g for 10 min. | Removes precipitates (proteins/salts) that clog frits. |
| 2. Acidification | Mix 1 mL Urine with 10 µL Formic Acid (or until pH ~4.5). | Stabilizes resveratrol; suppresses ionization of acidic metabolites to improve hydrophobic retention. |
| 3. Conditioning | 1. Add 2 mL MeOH.2. Add 2 mL Water. | Solvates the polymeric chains. Do not let the cartridge dry out. |
| 4. Loading | Load 1 mL of acidified urine. Flow rate: < 1 mL/min. | Slow loading maximizes interaction time for polar conjugates. |
| 5. Washing | Critical Step: Wash with 2 mL 5% MeOH in Water . | Removes salts and urea. Warning: Higher MeOH % (>10%) will prematurely elute the polar glucuronides. |
| 6. Drying | Apply vacuum for 2-5 minutes. | Removes residual water which interferes with the elution solvent and evaporation. |
| 7. Elution | Elute with 2 mL Acidified MeOH (0.1% Formic Acid). | The acid ensures full recovery of the acidic conjugates. |
| 8. Reconstitution | Evaporate to dryness under N₂ at 35°C (Dark). Reconstitute in 100 µL Mobile Phase (Initial conditions). | Concentrates the sample 10x. |
Protocol B: Enzymatic Hydrolysis ("Total Resveratrol")
Use this method if you lack standards for specific metabolites or only need total exposure data.
Enzyme Mix:
-
Incubation: Mix 200 µL Urine + 200 µL Acetate Buffer (pH 5.0) + 1000 Units Enzyme.
-
Time/Temp: Incubate at 37°C for 2-4 hours (overnight is risky due to oxidation).
-
Quench: Add 400 µL cold ACN to stop the reaction and precipitate proteins.
-
Clean-up: Proceed to SPE (Method A) or dilute and inject if sensitivity allows.
Experimental Logic & Decision Tree
The following diagram illustrates the decision process and flow for processing urine samples.
Figure 2: Analytical workflow for Resveratrol extraction.[1][2] Branch selection depends on whether speciation (glucuronide vs sulfate) is required.
LC-MS/MS Configuration & Validation Parameters
To validate this method, you must monitor specific Mass-to-Charge (m/z) transitions.[3] Negative Ion Mode (ESI-) is significantly more sensitive for these phenolic compounds.
Table 1: Key MRM Transitions (ESI Negative Mode)
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| Trans-Resveratrol | 227.1 | 185.1 | 25 | 22 |
| Res-3-O-Glucuronide | 403.1 | 227.1 | 30 | 20 |
| Res-3-O-Sulfate | 307.1 | 227.1 | 35 | 25 |
| Dihydroresveratrol | 229.1 | 123.0 | 28 | 20 |
| Internal Std (Hexestrol) | 269.1 | 134.0 | 30 | 25 |
Validation Criteria (Acceptance Limits)
-
Recovery: > 80% for parent; > 60% for polar conjugates (due to breakthrough risk).
-
Matrix Effect: < 15% ion suppression (compare post-extraction spike vs. neat standard).
-
Linearity: 5 – 1000 ng/mL (
).
Troubleshooting Guide
Issue 1: Low Recovery of Glucuronides
-
Cause: Wash solvent was too strong.
-
Fix: Ensure the wash step does not exceed 5% Methanol. Glucuronides are very polar and will elute with 10-15% organic solvent.
Issue 2: Peak Broadening / Split Peaks
-
Cause: Solvent mismatch or Isomerization.
-
Fix:
-
Ensure reconstitution solvent matches the initial mobile phase (e.g., 90% Water). Injecting 100% MeOH causes peak distortion.
-
Check for cis-isomer formation.[4] If a second peak appears with the same MRM but different RT, your sample was exposed to light.
-
Issue 3: High Backpressure during Loading
-
Cause: Protein precipitation.
-
Fix: Centrifuge urine at higher speed (10,000 x g) or dilute 1:1 with water before loading.
References
-
Rotches-Ribalta, M., et al. (2012). Liquid chromatography–mass spectrometry analysis of resveratrol metabolites in human urine. Talanta.
-
Urpi-Sarda, M., et al. (2005). Direct analysis of resveratrol glucuronides in human urine by high-performance liquid chromatography. Journal of Chromatography A.
-
Walle, T., et al. (2004). High absorption but very low bioavailability of oral resveratrol in humans. Drug Metabolism and Disposition.
-
Boocock, D. J., et al. (2007). Phase I dose escalation pharmacokinetic study in healthy volunteers of resveratrol, a potential cancer chemopreventive agent. Cancer Epidemiology, Biomarkers & Prevention.
-
Menet, M. C., et al. (2017). Analysis of resveratrol and its metabolites in biological fluids: A review. Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of the major metabolites of resveratrol in rat urine by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC-tandem mass spectrometric method to characterize resveratrol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method Validation for the One-Month Stability Study of trans–Resveratrol in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Strategic HPLC Separation of Resveratrol 3-O- and 4'-O-Glucuronide Isomers: A Protocol for Enhanced Resolution and Accurate Quantification
An Application Note for Drug Development Professionals
Abstract
Resveratrol, a polyphenol renowned for its potential therapeutic properties, undergoes extensive phase II metabolism in vivo, primarily forming glucuronide and sulfate conjugates. The principal monoglucuronides, resveratrol 3-O-β-D-glucuronide (R3G) and resveratrol 4'-O-β-D-glucuronide (R4G), are positional isomers that present a significant analytical challenge due to their similar physicochemical properties. Achieving baseline separation of these isomers is critical for accurately characterizing resveratrol's pharmacokinetic profile and understanding its biological activity. This application note provides a comprehensive guide and detailed protocols for the successful separation and quantification of R3G and R4G using reverse-phase high-performance liquid chromatography (RP-HPLC), grounded in established scientific principles and validated methodologies.
Introduction: The Analytical Imperative
trans-Resveratrol (3,5,4′-trihydroxy-trans-stilbene) is rapidly metabolized upon ingestion, with its glucuronide conjugates representing major circulating forms in plasma.[1][2] The specific position of glucuronidation (at the 3-hydroxyl or 4'-hydroxyl group) can influence the biological activity of the metabolite. Therefore, distinguishing between the 3-O- and 4'-O-glucuronide isomers is not merely an academic exercise but a necessity for meaningful pharmacokinetic and pharmacodynamic studies. The structural similarity of these isomers demands a highly optimized and robust HPLC method to prevent co-elution and ensure accurate quantification. This guide explains the causal factors behind chromatographic choices to empower researchers to develop and troubleshoot their own separations effectively.
The Chromatographic Challenge and Strategic Approach
The primary challenge lies in the subtle difference in polarity between the two isomers. A successful separation hinges on exploiting these minor differences through careful selection of the stationary and mobile phases. The core of our strategy involves using a C18 stationary phase coupled with an acidic mobile phase modifier.
Causality Behind Key Method Parameters:
-
Stationary Phase Selection: A high-quality C18 column is the workhorse for this application.[1][3][4] The non-polar C18 alkyl chains provide the necessary hydrophobic interactions to retain the resveratrol glucuronide molecules. Columns with high carbon load and end-capping are preferred to minimize peak tailing caused by interactions with residual silanol groups.
-
Mobile Phase pH—The Critical Factor: The glucuronide moiety contains a carboxylic acid group with a pKa typically around 3.2. Operating the mobile phase at a pH below this pKa (e.g., pH 2.5-3.5) is the most critical decision for achieving separation.
-
Mechanism: At a low pH, the carboxylic acid is protonated (-COOH), rendering the molecule less polar and increasing its retention time on the C18 column. This un-ionized state also prevents ionic interactions with the stationary phase, leading to sharper, more symmetrical peaks. Acidic modifiers like formic acid or trifluoroacetic acid are excellent for this purpose.[1][4][5]
-
-
Organic Modifier: Acetonitrile is generally the preferred organic solvent over methanol for this separation.[1][4]
-
Reasoning: Acetonitrile's lower viscosity results in lower backpressure, and its different selectivity (due to π-π interactions) often provides better resolution for aromatic compounds like resveratrol and its metabolites compared to methanol.
-
-
Gradient Elution: A gradient elution program, where the percentage of the organic solvent is increased over time, is essential.[1][3] This allows for the successful elution of the more polar glucuronides early in the run while still being able to elute the less polar parent resveratrol compound with good peak shape in a reasonable timeframe.
Recommended HPLC System and Conditions
This section summarizes the optimized starting conditions derived from validated methods for the separation of resveratrol glucuronides.[1][2][4]
| Parameter | Recommended Condition | Rationale & Expert Insights |
| HPLC System | Agilent 1100/1200 series or equivalent, with degasser, quaternary pump, autosampler, and DAD/UV or MS detector. | A reliable system is crucial for reproducible gradient formation and low baseline noise. |
| Stationary Phase | C18 Reverse-Phase Column (e.g., Phenomenex Luna C18(2), 3 µm, 100Å, 30 x 2.0 mm).[1] | A shorter column (30 mm) allows for faster analysis times, while the 3 µm particle size maintains high efficiency. |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water.[1][2] | Sets the pH to ~2.7, ensuring the glucuronide carboxyl group is protonated for optimal retention and peak shape. |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile.[1][2] | The organic modifier for elution. Formic acid is included to maintain consistent pH throughout the gradient. |
| Flow Rate | 0.25 - 1.0 mL/min.[1][4] | A flow rate of 0.25 mL/min is suitable for a 2.0 mm ID column.[1] Scale up to 1.0 mL/min for a standard 4.6 mm ID column.[4] |
| Column Temperature | 25-40 °C.[6][7] | Elevated temperatures (e.g., 40 °C) can improve efficiency and reduce backpressure, but start at ambient to ensure analyte stability. |
| Detection (UV) | 306 - 325 nm.[3][4][8] | Resveratrol and its glucuronides exhibit strong absorbance in this range, providing high sensitivity. |
| Injection Volume | 5 - 25 µL.[1] | Dependent on sample concentration and column dimensions. |
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for sample preparation and HPLC analysis.
Protocol 1: Sample Preparation from Biological Matrices (Plasma)
This protocol is adapted from established methods for extracting resveratrol metabolites from plasma.[1][3]
-
Aliquot Sample: Pipette 200 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Add 400 µL of cold acetonitrile containing 0.1% formic acid. The acid helps stabilize the analytes.
-
Vortex: Vortex the sample vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tube at 13,000 x g for 15 minutes at 4 °C to pellet the precipitated proteins.[3]
-
Isolate Supernatant: Carefully transfer the clear supernatant to a new microcentrifuge tube.
-
Evaporate: Dry the supernatant under a gentle stream of nitrogen at room temperature. This step concentrates the analytes.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Final Centrifugation: Centrifuge at 13,000 x g for 5 minutes to pellet any remaining particulates.
-
Inject: Transfer the final supernatant to an HPLC vial and inject it into the system.
Protocol 2: HPLC System Operation and Gradient Program
This gradient is a robust starting point for separating resveratrol glucuronides from the parent compound.[1]
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject 25 µL of the prepared sample.
-
Gradient Elution Program:
-
Time 0.0 - 0.5 min: Hold at 10% B (Isocratic).
-
Time 0.5 - 4.0 min: Linear gradient from 10% to 95% B.
-
Time 4.0 - 9.0 min: Hold at 95% B (Column Wash).
-
Time 9.0 - 9.1 min: Linear gradient from 95% to 10% B (Return to Initial).
-
Time 9.1 - 12.0 min: Hold at 10% B (Re-equilibration).
-
-
Data Acquisition: Collect data for the entire 12-minute run, monitoring at 320 nm.[4]
Expected Elution Order: Based on polarity, the expected elution order is Resveratrol Glucuronides (more polar) followed by Resveratrol (less polar). The two glucuronide isomers will elute very close to each other, with retention times typically between 3 and 5 minutes under these conditions.[1]
System Validation and Visualization
A robust analytical method requires a clear workflow and defined system suitability criteria.
Analytical Workflow Diagram
Caption: End-to-end workflow for resveratrol glucuronide analysis.
System Suitability Tests (SST)
To ensure the trustworthiness of the results, perform SST checks by injecting a standard mixture containing both glucuronide isomers and resveratrol.
| SST Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | > 1.5 between R3G and R4G peaks | Ensures baseline separation for accurate integration. |
| Tailing Factor (Tf) | 0.8 - 1.5 for all peaks | Confirms good peak symmetry and absence of undesirable secondary interactions. |
| Theoretical Plates (N) | > 2000 for all peaks | Indicates high column efficiency and separation power. |
| %RSD of Peak Area | < 2.0% (for n=5 injections) | Demonstrates system precision and reproducibility. |
Conclusion
The successful HPLC separation of resveratrol 3-O- and 4'-O-glucuronides is an achievable but exacting task. The key to success lies in the strategic manipulation of mobile phase pH to control the ionization state of the analytes, coupled with a well-chosen C18 stationary phase and an optimized acetonitrile gradient. The protocols and conditions detailed in this note provide a robust and scientifically-grounded framework for researchers. By understanding the causality behind these methodological choices, scientists can not only replicate these results but also confidently adapt and troubleshoot the separation for their specific applications in drug development and metabolic research.
References
-
Boocock, D. J., et al. (2007). Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography. Journal of Chromatography B, 848(2), 182-187. Available at: [Link]
-
Jagwani, P., et al. (2022). Bioanalytical RP-HPLC method validation for resveratrol and its application to pharmacokinetic and drug distribution studies. Future Journal of Pharmaceutical Sciences, 8(1), 1-10. Available at: [Link]
-
Pai, R. S., et al. (2015). Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma. Journal of Advanced Pharmaceutical Technology & Research, 6(1), 19-24. Available at: [Link]
-
Detampel, P., et al. (2012). Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs. Journal of Pharmaceutical and Biomedical Analysis, 58, 121-129. Available at: [Link]
-
Raysing, S. D., & Gorle, A. P. (2025). Quality by Design-Driven HPLC Method Development for Quantification of Resveratrol in Bulk and Pharmaceutical Dosage Form and its Validation. Indian Journal of Pharmaceutical Education and Research, 59(2), 841-852. Available at: [Link]
-
Detampel, P., et al. (2012). Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs. PubMed. Available at: [Link]
-
Detampel, P., et al. (2012). (PDF) Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs. ResearchGate. Available at: [Link]
-
Poulianiti, K., et al. (2023). Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study. MDPI. Available at: [Link]
-
Kumar, A., et al. (2015). METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF RESVERATROL AND GALLIC ACID BY RP-HPLC. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]
-
Sravani, G., et al. (2020). Analytical Method Development and Validation for Estimation of Resveratrol in Bulk Dosage Forms by HPLC. International Journal of Pharmaceutical Sciences Review and Research, 63(2), 118-124. Available at: [Link]
-
Pai, R. S., et al. (2015). (PDF) Development and validation of HPLC method for the determination of trans-resveratrol in spiked human plasma. ResearchGate. Available at: [Link]
-
Hroch, M., et al. (2015). Semi-preparative isolation of dihydroresveratrol-3-O-β-d-glucuronide and four resveratrol conjugates from human urine after oral intake of a resveratrol-containing dietary supplement. Journal of Chromatography B, 997, 187-193. Available at: [Link]
-
Fraser, M. K., et al. (2023). Convenient syntheses of trans-resveratrol 3-O and 4′-O-β-D-glucuronides and a study of their aqueous stability. Organic Chemistry Frontiers. Available at: [Link]
-
Fraser, M. K., et al. (2023). Convenient Syntheses of trans-Resveratrol 3-O and 4´-O-β-D-Glucuronides and a Study of their Aqueous Stability. Royal Society of Chemistry. Available at: [Link]
-
Zhou, M., et al. (2007). Simultaneous determination of trans-resveratrol-3-O-glucoside and its two metabolites in rat plasma using liquid chromatography with ultraviolet detection. Journal of Chromatography B, 854(1-2), 219-223. Available at: [Link]
Sources
- 1. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of trans-resveratrol-3-O-glucoside and its two metabolites in rat plasma using liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijper.org [ijper.org]
- 7. Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study [mdpi.com]
- 8. japsonline.com [japsonline.com]
beta-glucuronidase hydrolysis protocol for resveratrol conjugate analysis
Application Note & Protocol
Topic: Enzymatic Hydrolysis of Resveratrol Glucuronides for Accurate Bioanalytical Quantification
Introduction: The Challenge of Measuring Resveratrol
Resveratrol (3,5,4'-trihydroxy-trans-stilbene), a natural polyphenol found in grapes, berries, and red wine, has garnered significant scientific interest for its potential antioxidant, anti-inflammatory, and chemopreventive properties.[1][2] However, its journey through the human body is marked by rapid and extensive metabolism, which presents a significant challenge for accurately assessing its bioavailability and pharmacokinetic profile.
Upon absorption, resveratrol is primarily subjected to Phase II metabolism in the liver and intestines.[1][3] The UDP-glucuronosyltransferase (UGT) family of enzymes conjugates resveratrol by attaching a glucuronic acid moiety, forming metabolites such as resveratrol-3-O-glucuronide and resveratrol-4′-O-glucuronide.[2][4] This process increases the water solubility of resveratrol, facilitating its rapid elimination from the body and leading to very low plasma concentrations of the free, active compound.[5][6]
Consequently, to understand the total systemic exposure to resveratrol, it is imperative to measure not only the free form but also its conjugated metabolites. The most robust and widely accepted method to achieve this is to hydrolyze the glucuronide conjugates back to the parent resveratrol aglycone prior to analysis. This application note provides a detailed, field-proven protocol for the enzymatic hydrolysis of resveratrol glucuronides using β-glucuronidase, ensuring a comprehensive and accurate quantification for research, clinical, and drug development applications.
Principle of Enzymatic Hydrolysis
The core of this protocol lies in the catalytic action of the enzyme β-glucuronidase (EC 3.2.1.31). This enzyme belongs to the hydrolase class and specifically catalyzes the cleavage of the β-D-glucuronic acid residue from the aglycone (in this case, resveratrol).
The reaction proceeds as follows: Resveratrol-O-Glucuronide + H₂O --(β-Glucuronidase)--> Resveratrol + D-Glucuronic Acid
By converting the polar, water-soluble glucuronides back into the free resveratrol form, the total resveratrol concentration can be measured using standard analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8]
Diagram: Biochemical Reaction of Hydrolysis
This diagram illustrates the enzymatic cleavage of a resveratrol glucuronide conjugate.
Caption: Enzymatic action of β-glucuronidase on a resveratrol conjugate.
Causality Behind Experimental Choices: A Self-Validating System
A robust protocol is not merely a list of steps but a system where each parameter is chosen to ensure complete and reproducible hydrolysis. Incomplete cleavage is a primary source of analytical error, leading to a significant underestimation of total resveratrol exposure.
Enzyme Source Selection: The most common source of β-glucuronidase for this application is from the Roman snail, Helix pomatia.[6][9] Preparations from this source are often a crude mixture that advantageously contains both β-glucuronidase and sulfatase activity.[10] This is highly beneficial as resveratrol also undergoes sulfation in the body. Using a Helix pomatia-derived enzyme allows for the simultaneous cleavage of both glucuronide and sulfate conjugates, providing a true measure of total resveratrol from a single sample preparation. While more specific recombinant enzymes (e.g., from E. coli) are available, they lack this dual functionality.[11]
Reaction Buffer and pH Control: Enzymatic activity is critically dependent on pH. β-glucuronidase from Helix pomatia exhibits optimal activity in a slightly acidic environment, typically between pH 4.5 and 5.0.[6][12][13] To maintain this optimal pH throughout the incubation, a buffer system is essential. Sodium acetate buffer (e.g., 0.1 M, pH 5.0) is the standard choice as it provides reliable buffering capacity in the target range and is compatible with downstream analytical methods.[12]
Temperature and Incubation Time: The reaction is typically performed at 37°C.[6][12] This temperature represents a balance between promoting high enzymatic activity and maintaining the stability of both the enzyme and the analyte over the incubation period. The duration of incubation is crucial for ensuring the reaction goes to completion. While shorter times may suffice for samples with low conjugate concentrations, an overnight incubation (12-18 hours) is often recommended, particularly for complex matrices like plasma or urine, to ensure complete hydrolysis and accommodate variations in sample composition and enzyme lot activity.
Enzyme Concentration: The quantity of enzyme added must be sufficient to hydrolyze all conjugates present in the sample within the chosen incubation time. Enzyme activity is typically defined in "Sigma" or "Fishman" units, where one unit liberates 1.0 µg of phenolphthalein from phenolphthalein glucuronide per hour at pH 5.0 and 37°C.[6][12] For plasma or serum, approximately 70-100 units of enzyme per mL of sample is a common starting point, while urine may require significantly more (up to 50,000 units/mL) due to higher conjugate concentrations.[6][13] It is always advisable to empirically determine the optimal enzyme concentration for your specific sample type and expected analyte levels.
Table 1: Optimized Reaction Parameters for Helix pomatia β-Glucuronidase
| Parameter | Optimal Value/Range | Rationale & Justification |
| Enzyme Source | Helix pomatia | Provides both β-glucuronidase and sulfatase activity for total conjugate hydrolysis.[6][10] |
| pH | 4.5 - 5.0 | Maximizes the catalytic activity of the enzyme.[6][12] |
| Buffer System | 0.1 M Sodium Acetate | Maintains stable pH in the optimal range throughout incubation.[12] |
| Temperature | 37°C | Ensures high enzyme activity while preserving analyte and enzyme integrity.[9] |
| Incubation Time | 4 hours to overnight | Allows sufficient time for the enzymatic reaction to reach completion. |
| Enzyme Conc. | 70-50,000 units/mL | Ensures an excess of enzyme relative to the substrate for complete hydrolysis.[6][13] |
Detailed Step-by-Step Experimental Protocol
This protocol is designed for the analysis of resveratrol conjugates in human plasma. Modifications may be required for other biological matrices.
A. Reagents and Materials
-
Biological samples (e.g., human plasma collected in heparin or EDTA tubes)[14][15]
-
β-Glucuronidase from Helix pomatia (e.g., Sigma-Aldrich Type HP-2, Cat. No. G7017 or similar)[6]
-
Sodium Acetate Trihydrate
-
Glacial Acetic Acid or Hydrochloric Acid (HCl)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Deionized Water
-
Resveratrol standard
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
-
Incubator or water bath set to 37°C
-
Nitrogen evaporation system
B. Workflow Overview
Caption: Complete workflow for resveratrol conjugate analysis.
C. Detailed Procedure
Part 1: Sample Preparation & Protein Precipitation Causality: This step removes large proteins that can interfere with the enzyme and downstream analysis. Using a cold solvent enhances precipitation efficiency.
-
Thaw frozen plasma samples at room temperature, protected from direct light.[14]
-
Pipette 250 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add an equal volume (250 µL) of ice-cold methanol or acetonitrile to precipitate proteins.[7][14]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to maximize protein precipitation.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.[14]
-
Carefully transfer the clear supernatant to a new, clean microcentrifuge tube. This supernatant contains the free and conjugated resveratrol.
Part 2: Enzymatic Hydrolysis Causality: This is the core reaction step where conditions are optimized for complete enzymatic cleavage of the glucuronide bond.
-
Prepare 0.1 M Sodium Acetate Buffer (pH 5.0): Dissolve Sodium Acetate Trihydrate in deionized water. Adjust the pH to 5.0 at 37°C using dilute acetic acid or HCl.[12]
-
Prepare Enzyme Solution: Immediately before use, prepare a solution of β-glucuronidase in the pH 5.0 acetate buffer. A typical working concentration is ~2,000 units/mL.
-
To the supernatant from Part 1, add 50 µL of the prepared enzyme solution.
-
Gently vortex the tube to mix.
-
Incubate the sample at 37°C for at least 4 hours, or preferably overnight (12-18 hours), to ensure complete hydrolysis.
Part 3: Post-Hydrolysis Extraction Causality: This step purifies and concentrates the now-liberated free resveratrol from the reaction mixture, making it suitable for sensitive analytical detection.
-
Stop the enzymatic reaction by adding 100 µL of cold methanol.[4]
-
Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) containing the resveratrol to a clean tube.
-
Repeat the extraction (steps 2-5) two more times, pooling the organic layers to maximize recovery.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume (e.g., 100-200 µL) of the initial mobile phase used for your HPLC/LC-MS analysis (e.g., 50:50 methanol:water).[7]
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for analysis.
Part 4: Analysis
-
Analyze the prepared sample using a validated reversed-phase HPLC-UV or LC-MS/MS method.[7][14]
-
Quantify the amount of resveratrol by comparing its peak area against a calibration curve prepared from authentic resveratrol standards.
-
The resulting concentration represents the total resveratrol (initially free plus liberated from conjugates) in the original plasma sample.
Trustworthiness: Validation and Controls
To ensure the trustworthiness and validity of your results, the following controls should be incorporated:
-
Positive Control: Spike a blank matrix (e.g., drug-free plasma) with a known concentration of a resveratrol glucuronide standard (e.g., trans-resveratrol-3-O-β-D-glucuronide). Process this sample through the entire protocol. The recovery of free resveratrol should be >90%, confirming the efficiency of the hydrolysis.
-
Negative Control (No Enzyme): Process a real sample as described, but in the hydrolysis step, add only the acetate buffer without the enzyme. This control is crucial to measure the baseline level of free resveratrol in the sample.
-
Negative Control (No Substrate): Process a blank matrix sample through the entire protocol to check for any interfering peaks from the reagents or the matrix itself.
By implementing these controls, the protocol becomes a self-validating system, providing confidence in the accuracy and reliability of the final quantitative data.
References
-
Differences in the Glucuronidation of Resveratrol and Pterostilbene: Altered Enzyme Specificity and Potential Gender Differences. (n.d.). National Institutes of Health. [Link]
-
Resveratrol glucuronidation in vitro: potential implications of inhibition by probenecid. (2018). Journal of Pharmacy and Pharmacology. [Link]
-
Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography. (2007). Journal of Chromatography B. [Link]
-
Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs. (2011). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Glucuronidation of resveratrol, a natural product present in grape and wine, in the human liver. (1999). Drug Metabolism and Disposition. [Link]
-
Glucuronidation of trans-resveratrol by human liver and intestinal microsomes and UGT isoforms. (2004). Journal of Pharmacy and Pharmacology. [Link]
-
Glucuronidation of trans-resveratrol by human liver and intestinal microsomes and UGT isoforms. (2004). Oxford Academic. [Link]
-
Bioanalytical RP-HPLC method validation for resveratrol and its application to pharmacokinetic and drug distribution studies. (2022). Future Journal of Pharmaceutical Sciences. [Link]
-
Rapid solid-phase extraction and analysis of resveratrol and other polyphenols in red wine. (2014). Journal of Chromatography A. [Link]
-
Development and validation of HPLC method for the determination of trans-resveratrol in spiked human plasma. (2014). ResearchGate. [Link]
-
The Extraction and Quantification of Resveratrol from Powder and Liquid Supplements. (2020). Journal of Chemical Education. [Link]
-
HPLC-Tandem Mass Spectrometric Method to Characterize Resveratrol Metabolism in Humans. (2007). ResearchGate. [Link]
-
beta-Glucuronidase from Helix. (n.d.). SLS - Lab Supplies. [Link]
-
Identification of Escherichia coli β-glucuronidase inhibitors from Polygonum cuspidatum Siebold & Zucc. (2021). Brazilian Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. Glucuronidation of trans-resveratrol by human liver and intestinal microsomes and UGT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Glucuronidation of resveratrol, a natural product present in grape and wine, in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in the Glucuronidation of Resveratrol and Pterostilbene: Altered Enzyme Specificity and Potential Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol glucuronidation in vitro: potential implications of inhibition by probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. scientificlabs.com [scientificlabs.com]
- 11. scielo.br [scielo.br]
- 12. ß-Glucuronidase Enzymatic Assay [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
Optimization of Mobile Phase Chemistry for the Retention and Resolution of Resveratrol Glucuronides on C18 Stationary Phases
Executive Summary
The separation of resveratrol metabolites, specifically trans-resveratrol-3-O-glucuronide and trans-resveratrol-4'-O-glucuronide , presents a distinct chromatographic challenge known as the "Polarity Trap."[1] While the parent compound (resveratrol) is moderately hydrophobic, its glucuronide conjugates are highly polar and acidic. On standard C18 columns, these metabolites often elute near the void volume (
This guide details the optimal mobile phase conditions required to retain these polar species without compromising the resolution of the parent compound. The protocol relies on pH-controlled ion suppression combined with a high-aqueous initial gradient , ensuring robust retention and separation of structural isomers.[1]
Mechanistic Insight: The Chemistry of Retention
To optimize the mobile phase, one must understand the analyte's behavior at the molecular level.
The pKa Factor
Resveratrol is a stilbenoid with phenolic hydroxyl groups (
-
At Neutral pH (pH 7.0): The glucuronide carboxyl group is deprotonated (
).[1] The molecule is highly charged and hydrophilic, resulting in zero retention on a hydrophobic C18 phase. -
At Acidic pH (pH < 3.0): The carboxyl group is protonated (
).[1] The molecule becomes neutral and sufficiently hydrophobic to interact with the C18 alkyl chains.
The "Phase Collapse" Risk
Retaining these polar metabolites requires a mobile phase with high water content (>95% aqueous) at the start of the gradient. Standard C18 columns can suffer from "dewetting" or phase collapse under these conditions, leading to loss of retention.
-
Expert Recommendation: Use a C18 column specifically designed for 100% aqueous stability (e.g., Waters Atlantis T3, Phenomenex Kinetex Biphenyl, or columns with polar-embedded groups).[1]
Visualizing the Retention Mechanism
Figure 1: Mechanism of pH-dependent retention for acidic glucuronides on Reverse Phase chromatography.
Optimized Mobile Phase Protocol
This protocol is designed for LC-MS/MS or HPLC-UV applications.[1] It prioritizes the separation of the 3-O and 4'-O isomers.[1]
Reagents and Materials
-
Water: LC-MS Grade (18.2 MΩ[1]·cm).
-
Acetonitrile (ACN): LC-MS Grade.[1] (Preferred over Methanol for sharper peak shape and lower backpressure).
-
Formic Acid (FA): LC-MS Grade ampules (freshly opened to ensure purity).
-
Column: High-strength silica C18 with aqueous compatibility (e.g., 100Å, 3 µm or 1.7 µm).[1]
Mobile Phase Preparation
Crucial Step: Do not rely on the instrument's mixer for small percentages of acid. Pre-mix the acid into the solvent bottles to ensure stable pH.
-
Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in Water.[1][4][5]
-
Preparation: Add 1.0 mL of Formic Acid to 1000 mL of Water. Mix well.
-
Target pH: ~2.7.[3]
-
-
Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in Acetonitrile.[1][4][5]
-
Preparation: Add 1.0 mL of Formic Acid to 1000 mL of Acetonitrile.
-
Gradient Methodology
The gradient must start shallow to resolve the polar isomers before ramping up to elute the parent resveratrol.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 95 | 5 | Initial Hold: Critical for loading polar glucuronides. |
| 1.00 | 95 | 5 | End of loading phase.[1] |
| 6.00 | 70 | 30 | Isomer Separation: Shallow slope (approx 4% B/min).[1] |
| 8.00 | 10 | 90 | Elution: Rapid ramp to elute parent Resveratrol. |
| 10.00 | 10 | 90 | Wash step to remove hydrophobic matrix. |
| 10.10 | 95 | 5 | Return to initial conditions.[2][5] |
| 13.00 | 95 | 5 | Re-equilibration: Essential for retention reproducibility. |
Method Development Workflow
Use this decision tree to troubleshoot or adapt the method for different matrices (plasma vs. urine).
Figure 2: Decision tree for optimizing resveratrol metabolite separation.
Typical Performance Metrics
When the mobile phase is optimized correctly according to the protocol above, the following performance metrics should be expected.
| Parameter | Resveratrol-3-O-Glucuronide | Resveratrol-4'-O-Glucuronide | Trans-Resveratrol (Parent) |
| Retention Time (min) | ~4.0 - 4.5 | ~4.8 - 5.2 | ~7.5 - 8.5 |
| Elution Order | 1st | 2nd | 3rd |
| Peak Width (W0.5) | < 0.2 min | < 0.2 min | < 0.15 min |
| Tailing Factor ( | 1.0 – 1.2 | 1.0 – 1.2 | 1.0 – 1.1 |
| Resolution ( | N/A | > 1.5 (vs 3-O) | > 5.0 (vs metabolites) |
Note on Detection:
-
UV: Monitor at 306 nm (max absorbance for trans-resveratrol backbone).[1]
-
MS/MS: Operate in Negative Electrospray Ionization (ESI-) mode. The deprotonated molecular ion
(m/z 403 for glucuronides) typically provides better sensitivity than positive mode for these acidic conjugates.[1]
References
-
Urpi-Sarda, M., et al. (2006). HPLC-Tandem Mass Spectrometric Method to Characterize Resveratrol Metabolism in Humans.[1] Clinical Chemistry, 53(2), 292–299.[1] [Link]
-
Boocock, D. J., et al. (2007). Phase I Dose Escalation Pharmacokinetic Study in Healthy Volunteers of Resveratrol, a Potential Cancer Chemopreventive Agent. Cancer Epidemiology, Biomarkers & Prevention, 16(6), 1246–1252.[1] [Link]
-
Walle, T., et al. (2004). High Absorption but Very Low Bioavailability of Oral Resveratrol in Humans.[3] Drug Metabolism and Disposition, 32(12), 1377–1382.[3] [Link]
-
PubChem. Trans-Resveratrol-3-O-glucuronide Compound Summary. [Link][1]
Sources
- 1. trans-Resveratrol-3-O-glucuronide - Wikipedia [en.wikipedia.org]
- 2. Aggregation state and pKa values of (E)-resveratrol as determined by fluorescence spectroscopy and UV-visible absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing E/Z isomerization of trans-Resveratrol 3-O-glucuronide during extraction
Welcome to the technical support center for handling sensitive analytes. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stability of trans--Resveratrol 3-O-glucuronide during extraction from biological matrices. As Senior Application Scientists, we have consolidated field-proven insights and peer-reviewed data to help you prevent unwanted E/Z isomerization and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is E/Z isomerization and why is it a problem for Resveratrol 3-O-glucuronide?
Answer: E/Z isomerization refers to the conversion between two geometric isomers around a carbon-carbon double bond. In the context of resveratrol and its metabolites, this is commonly known as trans to cis isomerization. The trans-isomer (E-isomer) is the more stable and abundant form found in nature and is associated with most of the compound's significant biological activities.[1][2][3] Exposure to energy sources like ultraviolet (UV) light or thermal energy can cause the double bond to rotate, converting the molecule into the less stable, less biologically active cis-isomer (Z-isomer).[1][4]
Specifically for trans-Resveratrol 3-O-glucuronide, this conversion is a critical issue because it can artificially lower the quantification of the active compound and lead to inaccurate pharmacokinetic or efficacy data. One study specifically notes that the 3-O-isomer undergoes "facile E/Z isomerisation" in aqueous solutions, making it particularly susceptible to conversion during sample handling and extraction.[5]
Q2: What are the primary factors that trigger isomerization during extraction?
Answer: There are three main environmental factors that you must control during your extraction workflow:
-
Light Exposure: UV radiation is the most potent trigger for trans-to-cis isomerization.[6][7] Standard laboratory fluorescent lighting and even indirect sunlight can provide enough energy to cause significant conversion in a short period.[8]
-
pH of Solutions: The stability of trans-resveratrol is highly pH-dependent. While stable in acidic conditions, degradation and isomerization increase significantly at pH values above 7.43.[8] Basic conditions should be strictly avoided.
-
Temperature: Elevated temperatures accelerate the rate of isomerization and can also lead to other forms of chemical degradation.[8] Keeping samples and solutions cold is a critical, non-negotiable step.
Q3: How can I quickly assess if my sample has isomerized?
Answer: The most direct way is through chromatography. A properly developed HPLC or UPLC method will show distinct peaks for the trans- and cis-isomers.[4] If you inject a standard of pure trans-Resveratrol 3-O-glucuronide and observe two peaks, or if your extracted sample shows a significant peak at the retention time corresponding to the cis-isomer, isomerization has occurred. The cis-isomer typically elutes after the trans-isomer on a standard C18 reversed-phase column.[6][9]
Troubleshooting Guide: High cis-Isomer Contamination
Use this table to diagnose and resolve common issues leading to the unwanted formation of the cis-isomer during your extraction process.
| Problem Observed | Potential Cause | Recommended Solution & Scientific Rationale |
| High cis-isomer peak in chromatogram of a freshly prepared standard. | Improper Standard Preparation or Storage. | Solution: Prepare standards under dim, yellow, or red light. Use amber vials and immediately store them at or below -20°C, protected from light.[10] Rationale: Even brief exposure of a concentrated standard solution to ambient light can cause significant photoisomerization.[3] |
| Ratio of cis to trans isomer increases with sample processing time. | Light Exposure During Extraction. | Solution: Switch to amber or opaque amber-coated glass tubes for all extraction steps. If not possible, wrap tubes in aluminum foil. Minimize exposure to overhead lighting by working in a designated low-light area. Rationale: Continuous light exposure has a cumulative effect. Every minute your sample is exposed to light contributes to the conversion.[7] |
| cis-Isomer appears after SPE or LLE steps. | pH of Buffers or Solvents is too High. | Solution: Ensure all aqueous buffers (e.g., wash buffers in SPE, aqueous phase in LLE) are buffered to a pH between 6.0 and 7.0. A phosphate buffer at pH 6.8 is a safe choice.[11] Rationale: trans-Resveratrol stability drops sharply above pH 7.43.[8] Maintaining a slightly acidic to neutral pH prevents base-catalyzed isomerization. |
| Overall recovery is low and cis-isomer is present. | Thermal Degradation. | Solution: Perform all steps on ice. Use a refrigerated centrifuge. If using an evaporator (e.g., nitrogen stream), use a low temperature water bath (<40°C). Rationale: Degradation of trans-resveratrol is minimal at temperatures below 50°C, but keeping samples chilled provides a crucial margin of safety.[8] |
| Inconsistent isomerization across a batch of samples. | Inconsistent Handling Procedures. | Solution: Standardize the workflow to ensure every sample is treated identically. Use multi-channel pipettes for simultaneous additions and process samples in smaller, manageable batches to minimize the time any single sample sits exposed on the bench. Rationale: Variability in handling, especially the duration of light exposure or time spent at room temperature, will lead to inconsistent and unreliable data. |
Validated Protocol: Isomerization-Free Extraction from Human Plasma
This protocol for Solid-Phase Extraction (SPE) is designed as a self-validating system where each step incorporates protective measures. The causality for each choice is explained to ensure both technical accuracy and user understanding.
Step-by-Step Methodology:
Objective: To extract trans-Resveratrol 3-O-glucuronide while preventing its conversion to the cis-isomer. All steps must be performed under yellow light or in a darkened room, using amber or foil-wrapped labware.
-
Sample Pre-treatment & Protein Precipitation:
-
Action: To a 100 µL aliquot of thawed plasma in a 1.5 mL amber microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing 2% formic acid.
-
Rationale: Acetonitrile is a common and effective protein precipitation solvent.[12] The inclusion of formic acid immediately acidifies the sample, creating a pH environment where trans-Resveratrol 3-O-glucuronide is highly stable.[7] Performing this on ice minimizes thermal energy input.
-
-
Incubation & Centrifugation:
-
Action: Vortex the tube for 30 seconds. Incubate at -20°C for 20 minutes to ensure complete protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Rationale: A refrigerated centrifuge is non-negotiable. This step pellets the precipitated proteins, clarifying the supernatant which contains the analyte of interest.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB or equivalent) with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water. Do not let the cartridge run dry.
-
Rationale: The water-wettable nature of modern polymeric sorbents like HLB simplifies the extraction process.[13] Equilibration with an acidic buffer ensures the analyte remains in a stable pH environment upon loading.
-
-
Loading: Carefully transfer the supernatant from Step 2 to a new tube and dilute 1:1 with 0.1% formic acid in water. Load the entire volume onto the conditioned SPE cartridge.
-
Rationale: Diluting the supernatant reduces the organic solvent concentration, ensuring proper binding of the analyte to the reversed-phase sorbent.
-
-
Washing: Wash the cartridge with 1 mL of 5% methanol in 0.1% formic acid in water.
-
Rationale: This step removes polar, water-soluble interferences (like salts) without prematurely eluting the target analyte. The continued presence of formic acid maintains pH stability.
-
-
Elution: Elute the analyte with 1 mL of methanol into a clean amber collection tube.
-
Rationale: A strong organic solvent like methanol disrupts the hydrophobic interaction between the analyte and the sorbent, releasing it from the cartridge.
-
-
-
Final Steps: Evaporation and Reconstitution:
-
Action: Evaporate the eluate to dryness under a gentle stream of nitrogen in a water bath set to no higher than 40°C. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.
-
Rationale: Controlled, low-temperature evaporation prevents thermal degradation. Reconstituting in the mobile phase ensures compatibility with the analytical system and good peak shape. The final extract should be kept in an amber autosampler vial and analyzed promptly or stored at -80°C.
-
References
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Separation of Cis- and Trans-Resveratrol Isomers.
- Liu, Y., et al. (2016). Isolation and purification of two antioxidant isomers of resveratrol dimer from the wine grape by counter-current chromatography. PubMed.
- Fekry Diab, R., et al. (2024). Chromatographic separation of resveratrol isomers and THP before (black chromatogram) and after (red chromatogram) sunlight exposure... ResearchGate.
- Benchchem. (n.d.). Challenges in maintaining cis-resveratrol purity during experiments.
- Rocha, G. H. S., et al. (2024). Photoisomerization pathways of trans-resveratrol. National Institutes of Health (NIH).
- Blicharska, E., et al. (2016). Characterization of the Cis/Trans Isomerization of Resveratrol by High-Performance Liquid Chromatography. ResearchGate.
- Kumar, L., & Gupta, V. (2014). Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma. National Institutes of Health (NIH).
- Wang, F., et al. (2019). Characteristics, Biological Properties and Analytical Methods of Trans-Resveratrol: A Review. ResearchGate.
- Tudor, C., et al. (2022). Methods for Synthesis and Extraction of Resveratrol from Grapevine: Challenges and Advances in Compound Identification and Analysis. National Institutes of Health (NIH).
- Santamaría-Echart, A., et al. (2025). Potential Transformation of Food Resveratrol: Mechanisms and Biological Impact. Semantic Scholar.
- Leach, D. N., et al. (2024). Convenient syntheses of trans-resveratrol 3-O- and 4′-O-β-d-glucuronides and a study of their aqueous stability. ResearchGate.
- Wang, F., et al. (2017). Dominant Carbons in trans- and cis-Resveratrol Isomerization. PubMed.
- López-Bautista, F., et al. (2021). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution. National Institutes of Health (NIH).
- Khodadoust, S., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Institutes of Health (NIH).
- S. K. T. (2010). Identification and Characterization of Process-Related Impurities of Trans-Resveratrol. National Institutes of Health (NIH).
- Patel, K., et al. (2015). Extraction of Drug from the Biological Matrix: A Review. ResearchGate.
Sources
- 1. Photoisomerization pathways of trans-resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dominant Carbons in trans- and cis-Resveratrol Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of Process-Related Impurities of Trans-Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of Resveratrol Glucuronide Isomers
Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in the analytical separation of resveratrol 3-O-glucuronide and 4'-O-glucuronide. Co-elution of these critical metabolites is a common yet solvable challenge that can significantly impact the accuracy of pharmacokinetic and metabolic studies.
This document moves beyond generic advice to provide in-depth, field-proven strategies grounded in chromatographic theory. We will explore the causal relationships between analytical parameters and separation efficacy, empowering you to troubleshoot and optimize your methods with confidence.
Frequently Asked Questions (FAQs)
Q1: Why do my resveratrol 3-O-glucuronide and 4'-O-glucuronide peaks consistently co-elute on a standard C18 column?
A1: The co-elution of these two isomers is fundamentally a problem of structural similarity. Resveratrol 3-O-glucuronide and 4'-O-glucuronide are positional isomers, differing only in the attachment point of the bulky, polar glucuronic acid moiety to the resveratrol backbone. A standard C18 column separates compounds primarily based on hydrophobicity. As these two isomers have the same molecular weight and very similar overall hydrophobicity, the C18 stationary phase often fails to differentiate the subtle differences in their molecular shape and polarity, leading to co-elution. Achieving separation requires enhancing the chromatographic system's selectivity to exploit these minor structural differences.
Q2: I only have access to a C18 column. Is it impossible to achieve separation?
A2: While challenging, it is not impossible. Before investing in new columns, exhaustive optimization of your mobile phase is the most critical and cost-effective step. Resolution is governed by efficiency, selectivity, and retention. By systematically modifying the mobile phase, you can significantly influence the selectivity term of the resolution equation. Key parameters to adjust include the organic modifier, the aqueous phase pH, and the type of acidic modifier used.[1][2] These changes alter the ionization state of the analytes and their interaction with the stationary phase, often revealing separation potential that was previously hidden.
Q3: Does it matter if I quantify these two isomers together as "total resveratrol glucuronides"?
A3: From a regulatory and metabolic perspective, it is highly significant. The specific position of glucuronidation can influence the molecule's biological activity, its ability to be recognized by transporters, and its subsequent metabolic fate.[3][4] For instance, one isomer might be biologically active while the other is not, or they may be cleared from the body at different rates. Reporting a "total" concentration can therefore mask important pharmacokinetic differences. Accurate, isomer-specific quantification is essential for a precise understanding of resveratrol's disposition in a biological system.[5]
Q4: My resolution is very minor (Rs < 0.8). What is the first parameter I should adjust?
A4: With partial separation already achieved, the most impactful first step is to refine your gradient profile. A steep gradient rushes peaks through the column, preventing the subtle interactions necessary for isomer separation. Your primary goal should be to decrease the rate of change in the organic mobile phase percentage (%B) across the elution window of the isomers. This increases the residence time of the analytes in the "selectivity window" where separation occurs, providing more opportunity for the column to resolve them.
Troubleshooting Guide: From Co-elution to Baseline Resolution
This section provides a systematic approach to resolving the co-elution of resveratrol 3-O-glucuronide and 4'-O-glucuronide.
Logical Troubleshooting Workflow
The following diagram outlines the decision-making process for systematically tackling this separation challenge.
Caption: Interaction modes of different HPLC stationary phases.
Issue 2: Partial Separation (0.5 < Rs < 1.5) is Achieved, but Not Baseline Resolution
-
Underlying Cause: The selected conditions (mobile phase and stationary phase) have the necessary selectivity, but the chromatographic parameters are not optimized to take full advantage of it. The peaks are likely moving through the column too quickly.
-
Solutions & Methodologies:
-
Gradient Profile Optimization: This is the most powerful tool for improving an existing partial separation. The goal is to create a very shallow gradient around the elution time of the target analytes.
-
Protocol 2: Gradient Optimization
-
Scouting Run: Perform a fast gradient (e.g., 5% to 95% B in 5 minutes) to determine the approximate elution time and %B for the co-eluting peaks. Let's assume they elute at 3.1 minutes, corresponding to 40% B.
-
Segmented Gradient: Design a new gradient that is very shallow around the elution window.
-
0.0 - 0.5 min: Hold at 5% B
-
0.5 - 2.0 min: Ramp from 5% to 35% B (fast ramp to wash off early eluters)
-
2.0 - 6.0 min: Ramp from 35% to 45% B (This is the shallow "separation zone"; a 10% change over 4 minutes)
-
6.0 - 6.5 min: Ramp from 45% to 95% B (fast ramp to wash the column)
-
6.5 - 8.0 min: Hold at 95% B
-
8.0 - 8.1 min: Return to 5% B
-
8.1 - 10.0 min: Re-equilibrate
-
-
Refinement: If the peaks are still not fully resolved, make the separation zone gradient even shallower (e.g., 37% to 43% B over 4-5 minutes).
-
-
-
Temperature Adjustment: Temperature affects mobile phase viscosity and the kinetics of analyte interaction with the stationary phase.
-
Methodology: Analyze the sample at three different column temperatures (e.g., 25°C, 35°C, 45°C) using the optimized gradient from the previous step. Lower temperatures often increase retention and can sometimes improve resolution for closely related compounds, while higher temperatures decrease run time and can sometimes alter selectivity. Plot resolution (Rs) versus temperature to find the optimal setting.
-
-
By systematically applying these principles of mobile phase modification, stationary phase selection, and gradient optimization, the challenging co-elution of resveratrol 3-O-glucuronide and 4'-O-glucuronide can be successfully resolved, leading to accurate and reliable bioanalytical data.
References
-
Metabolic Study of Resveratrol in Rat Biosamples by UPLC-Q-TOF/MS. (2020). Journal of Analytical Techniques and Research, 2(3), 96-109. Link
-
Roberts, D. M., et al. (2009). Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs. Journal of Chromatography B, 877(29), 3673-3680. Link
-
Saleem, A., & Adhami, V. M. (2014). Rapid Quantification of resveratrol in Mouse Plasma by Ultra high Pressure Liquid chromatography (UPLc) coupled to tandem Mass spectrometry. Journal of Chromatography & Separation Techniques, 5(5). Link
-
Wang, X., et al. (2017). Development of a novel UPLC-MS/MS method for the simultaneously quantification of Polydatin and Resveratrol in plasma: Application to a pharmacokinetic study in rats. Journal of Chromatography B, 1060, 239-245. Link
-
Patel, K. R., et al. (2022). Quality by Design-Driven HPLC Method Development for Quantification of Resveratrol in Bulk and Pharmaceutical Dosage Form and its Validation. Latin American Journal of Pharmacy, 41(5), 987-995. Link
-
Gadag, S., et al. (2022). Bioanalytical RP-HPLC method validation for resveratrol and its application to pharmacokinetic and drug distribution studies. Journal of Applied Pharmaceutical Science, 12(2), 158-164. Link
-
Urpi-Sarda, M., et al. (2005). Uptake of diet resveratrol into the human low-density lipoprotein. Identification and quantification of resveratrol metabolites by liquid chromatography coupled with tandem mass spectrometry. Analytical Chemistry, 77(10), 3149-3155. Link
-
Suneetha, A., & Rao, A. R. (2020). Analytical Method Development and Validation for Estimation of Resveratrol in Bulk Dosage Forms by HPLC. International Journal of Pharmaceutical Sciences Review and Research, 63(2), 114-121. Link
-
Singh, G., et al. (2012). Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 130-135. Link
-
Singh, G., et al. (2012). Development and validation of HPLC method for the determination of trans-resveratrol in spiked human plasma. ResearchGate. Link
-
Zhang, Y., et al. (2017). Isolation and purification of two antioxidant isomers of resveratrol dimer from the wine grape by counter-current chromatography. Journal of Separation Science, 40(3), 737-743. Link
-
Chromatographic separation of resveratrol isomers and THP before (black chromatogram) and after (red chromatogram) sunlight exposure... ResearchGate. Link
-
Trela, B. C., & Waterhouse, A. L. (1996). Resveratrol: Isomeric Molar Absorptivities and Stability. Journal of Agricultural and Food Chemistry, 44(5), 1253-1257. Link
-
The Extraction and Quantification of Resveratrol from Powder and Liquid Supplements. (n.d.). Worcester Polytechnic Institute. Link
-
Zhang, H., et al. (2011). A simple method for the isolation and purification of resveratrol from Polygonum cuspidatum. Separation Science and Technology, 46(7), 1208-1214. Link
-
Barrow, J. C., et al. (2023). Convenient Syntheses of trans-Resveratrol 3-O and 4´-O-β-D-Glucuronides and a Study of their Aqueous Stability. Organic & Biomolecular Chemistry, 21(48), 9825-9830. Link
-
Barrow, J. C., et al. (2023). Convenient syntheses of trans-resveratrol 3-O and 4′-O-β-d-glucuronides and a study of their aqueous stability. ResearchGate. Link
-
Colin, D. J., et al. (2017). Resveratrol-3-O-glucuronide and resveratrol-4'-O-glucuronide reduce DNA strand breakage but not apoptosis in Jurkat T cells treated with camptothecin. Oncology Letters, 14(2), 2517-2522. Link
-
Aires, V., et al. (2013). Resveratrol 3-O-D-glucuronide and resveratrol 4'-O-D-glucuronide inhibit colon cancer cell growth: evidence for a role of A3 adenosine receptors, cyclin D1 depletion, and G1 cell cycle arrest. Molecular Nutrition & Food Research, 57(10), 1708-1717. Link
Sources
- 1. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resveratrol-3-O-glucuronide and resveratrol-4'-O-glucuronide reduce DNA strand breakage but not apoptosis in Jurkat T cells treated with camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resveratrol 3-O-D-glucuronide and resveratrol 4'-O-D-glucuronide inhibit colon cancer cell growth: evidence for a role of A3 adenosine receptors, cyclin D1 depletion, and G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Ion Suppression in Resveratrol Metabolite Mass Spectrometry
Welcome to the technical support center dedicated to addressing a critical challenge in the bioanalysis of resveratrol and its metabolites: ion suppression in liquid chromatography-mass spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting strategies and answers to frequently encountered issues. Our goal is to empower you with the expertise to anticipate, diagnose, and mitigate ion suppression, ensuring the accuracy and reliability of your quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant problem in the analysis of resveratrol and its metabolites?
A1: Ion suppression is a matrix effect that occurs during LC-MS analysis where the ionization efficiency of the target analyte—in this case, resveratrol or its glucuronide and sulfate metabolites—is reduced by the presence of co-eluting compounds from the biological matrix (e.g., plasma, urine, or tissue homogenates).[1][2][3] This phenomenon leads to a decreased signal intensity, which can severely compromise the sensitivity, accuracy, and precision of your assay.[4][5] Given that resveratrol undergoes extensive metabolism, you are often measuring low concentrations of its metabolites, making the assay particularly vulnerable to the detrimental effects of ion suppression.[6][7]
Q2: What are the primary culprits of ion suppression in biological samples?
A2: The main sources of ion suppression are endogenous and exogenous components within the sample matrix that compete with your analytes for ionization in the mass spectrometer's source.[1][8] Common offenders include:
-
Phospholipids: Abundant in plasma and serum, these are notorious for causing ion suppression, especially when using simpler sample preparation methods like protein precipitation.[2][9]
-
Salts and Buffers: Non-volatile salts from buffers used in sample collection or preparation can accumulate in the ion source and hinder the ionization process.[2][10]
-
Endogenous Metabolites: Biological fluids contain a complex mixture of small molecules that can co-elute with your analytes of interest.[10]
-
Co-administered Drugs and Their Metabolites: In clinical or preclinical studies, other administered compounds can interfere with the ionization of resveratrol and its metabolites.[2]
-
Exogenous Contaminants: Plasticizers and other compounds can be introduced during sample handling and preparation.[1]
Q3: How can I determine if ion suppression is affecting my assay?
A3: A highly effective method for diagnosing ion suppression is the post-column infusion experiment .[1][8][10] This involves infusing a constant flow of your analyte solution directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A dip in the stable baseline signal of your analyte at specific retention times indicates the elution of interfering components from the matrix that are causing ion suppression.[1][11]
Q4: Is there a difference in susceptibility to ion suppression between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI)?
A4: Yes, ESI is generally more susceptible to ion suppression than APCI.[1][12] This is attributed to the different ionization mechanisms. ESI relies on the formation of charged droplets and solvent evaporation, processes that are easily disrupted by non-volatile matrix components.[10][13] APCI, which uses a gas-phase ionization mechanism, is often less affected by these matrix components.[1] If your method development allows, testing your analytes with an APCI source could be a viable strategy to mitigate ion suppression.[12]
Troubleshooting and Optimization Guides
This section provides a systematic approach to troubleshooting and mitigating ion suppression, organized by the key stages of the analytical workflow.
Part 1: Strategic Sample Preparation to Minimize Matrix Effects
The most effective way to combat ion suppression is to remove the interfering matrix components before they enter the LC-MS system.[3][14] The choice of sample preparation technique has a profound impact on the cleanliness of your final extract.
Underlying Cause: This is a classic sign of ion suppression, likely due to insufficient removal of matrix components during sample preparation.
Solutions:
-
Implement a More Rigorous Sample Preparation Method:
-
Solid-Phase Extraction (SPE): This is often the most effective technique for cleaning up complex biological samples.[2][3] It allows for the selective isolation of resveratrol and its metabolites while efficiently removing salts, phospholipids, and other interferences.
-
Liquid-Liquid Extraction (LLE): LLE can be highly effective in partitioning your analytes into an organic solvent, leaving behind many of the interfering polar matrix components in the aqueous phase.[14][15]
-
Protein Precipitation (PPT): While quick and easy, PPT is the least effective method for removing phospholipids and other small molecule interferences and is often associated with significant ion suppression.[2][14][16] If you must use PPT, consider a phospholipid removal plate or a subsequent clean-up step.
-
-
Experimental Protocol: Post-Column Infusion for Diagnosing Ion Suppression
-
Objective: To identify the retention time windows where co-eluting matrix components cause ion suppression.
-
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Analyte standard solution (e.g., resveratrol, resveratrol glucuronide, or resveratrol sulfate at a concentration that gives a stable signal)
-
Blank extracted matrix (e.g., plasma processed with your current sample preparation method)
-
-
Procedure:
-
System Setup: Connect the LC column outlet to one port of the tee-union. Connect a syringe containing the analyte standard solution to the second port of the tee via the syringe pump. Connect the third port of the tee to the mass spectrometer's ion source.
-
Analyte Infusion: Begin infusing the analyte solution at a low, constant flow rate (e.g., 10-20 µL/min) into the mass spectrometer. Acquire data in MRM mode for your analyte. You should observe a stable, elevated baseline.
-
Injection of Blank Matrix: While continuously infusing the analyte, inject the blank matrix extract onto the LC column and start your chromatographic gradient.
-
Data Analysis: Monitor the analyte's MRM signal. Any significant drop in the baseline indicates a region of ion suppression.[2] You can then adjust your chromatography to move your analyte's elution away from these zones.
-
-
| Sample Preparation Method | Relative Signal Intensity of Resveratrol Metabolite | Relative Level of Phospholipid Carryover |
| Protein Precipitation | 30% | High |
| Liquid-Liquid Extraction | 75% | Low |
| Solid-Phase Extraction | 95% | Very Low |
This table provides a representative comparison of the impact of different sample preparation techniques on the signal intensity of an analyte prone to ion suppression.
Part 2: Chromatographic Strategies to Elude Ion Suppression
If extensive sample cleanup is not feasible or sufficient, optimizing your chromatographic separation is the next critical step.[3][15]
Underlying Cause: Interfering matrix components are co-eluting with your analytes of interest.
Solutions:
-
Modify Your Chromatographic Gradient: Adjusting the mobile phase gradient can alter the elution profile and separate your analytes from the suppression zones identified in the post-column infusion experiment.[2][17]
-
Change Your Stationary Phase: Utilizing a column with a different chemistry (e.g., switching from a C18 to a phenyl-hexyl or a polar-embedded phase) can change the selectivity of your separation and resolve your analytes from interferences.[2][17]
-
Reduce the Flow Rate: Lowering the flow rate can improve ionization efficiency and reduce the impact of co-eluting species.[1][15]
-
Employ a Diverter Valve: Program a diverter valve to send the early and late eluting portions of your chromatogram, which often contain high concentrations of salts and other interferences, to waste instead of the mass spectrometer.
Caption: A decision tree for systematically troubleshooting ion suppression.
Part 3: Mass Spectrometry Source Optimization and Internal Standards
Fine-tuning your mass spectrometer's ion source parameters and using an appropriate internal standard can help to mitigate and compensate for ion suppression.
Underlying Cause: Sample-to-sample variability in the matrix composition is leading to varying degrees of ion suppression.
Solutions:
-
Optimize Ion Source Parameters:
-
Gas Flow and Temperature: Increasing the nebulizer gas flow and desolvation temperature can enhance the desolvation of droplets, which can help to reduce the impact of non-volatile matrix components.[4][17]
-
Capillary Voltage: Fine-tuning the capillary voltage can affect the stability of the electrospray and the efficiency of ionization.[4]
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for ion suppression.[2] A SIL-IS has nearly identical chemical and physical properties to the analyte and will therefore co-elute and experience the same degree of ion suppression.[3] By calculating the ratio of the analyte to the internal standard, you can achieve accurate quantification even in the presence of variable matrix effects.
-
Switch Ionization Polarity: If you are using positive ion mode, consider switching to negative ion mode. Fewer compounds are typically ionized in negative mode, which may reduce the number of interfering species.[1][12] Resveratrol and its metabolites can often be detected in negative ion mode.[18][19][20]
Caption: How a SIL-IS compensates for ion suppression.
References
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]
-
Ion Suppression in Mass Spectrometry. Ovid. [Link]
-
Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies. SlideShare. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. [Link]
-
Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs. PMC. [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PMC. [Link]
-
Matrix effects on the bioavailability of resveratrol in humans. ISC. [Link]
-
Metabolic Study of Resveratrol in Rat Biosamples by UPLC-Q-TOF/MS. Journal of Analytical Techniques and Research. [Link]
-
Resveratrol LC–MS/MS analysis. Bio-protocol. [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis? Providion Group. [Link]
-
BioAnalysis: Mastering Sample Preparation. Techniques to Elevate Your Bioanalytical Assays #lcms. YouTube. [Link]
-
Stop Ion Suppression! The #1 LC-MS/MS Mistake You're Making. YouTube. [Link]
-
Ion suppression in mass spectrometry. PubMed. [Link]
-
Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Ion suppression; a critical review on causes, evaluation, prevention and applications. PubMed. [Link]
-
Physical Stability and Molecular Mobility of Resveratrol in a Polyvinylpyrrolidone Matrix. MDPI. [Link]
-
Development of a novel UPLC-MS/MS method for the simultaneously quantification of Polydatin and Resveratrol in plasma: Application to a pharmacokinetic study in rats. PMC. [Link]
-
Ion Suppression in Mass Spectrometry. ResearchGate. [Link]
-
Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies. PubMed. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
Ion suppression in mass spectrometry.. Semantic Scholar. [Link]
-
Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Griffith Research Online. [Link]
-
Resveratrol enhances matrix biosynthesis of nucleus pulposus cells through activating autophagy via the PI3K/Akt pathway under oxidative damage. PubMed. [Link]
-
Liquid chromatography/mass spectrometric determination of trans-resveratrol in wine using a tandem solid-phase extraction method. PubMed. [Link]
-
ESI negative ion MS spectra of trans-resveratrol. The negative.... ResearchGate. [Link]
-
Influence of Resveratrol on Rat Liver Nuclear Matrix DNA Topoisomerase II Activity. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. ovid.com [ovid.com]
- 11. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. providiongroup.com [providiongroup.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a novel UPLC-MS/MS method for the simultaneously quantification of Polydatin and Resveratrol in plasma: Application to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Storage & Handling of Frozen Resveratrol Metabolite Samples
Introduction: The Stability Paradox
Senior Application Scientist Note: Working with resveratrol and its Phase II metabolites (glucuronides and sulfates) presents a unique "stability paradox."
-
Parent Resveratrol (Trans-resveratrol): Highly susceptible to oxidative degradation and isomerization (trans-to-cis) upon light exposure, and chemical degradation at physiological/alkaline pH (>6.8).
-
Metabolites (Glucuronides/Sulfates): Susceptible to enzymatic hydrolysis (by residual plasma
-glucuronidases/sulfatases) and chemical hydrolysis if the stabilization method for the parent (e.g., strong acidification) is too aggressive.
This guide provides a self-validating workflow to navigate these competing stability requirements.
Part 1: The Degradation Landscape (Mechanistic Insight)
Before optimizing storage, you must understand the enemy. The three primary degradation pathways in frozen plasma/urine samples are:
-
Enzymatic Deconjugation: Residual enzymes in plasma can revert metabolites back to the parent compound, causing "false high" resveratrol and "false low" metabolite readings.
-
Chemical Hydrolysis (pH-driven):
-
Alkaline conditions (>pH 7.4): Rapid degradation of parent resveratrol.
-
Strongly Acidic conditions ( Potential hydrolysis of sulfate conjugates.
-
-
Photo-Isomerization: UV light converts bioactive trans-resveratrol to the less active cis-isomer.
Visualizing the Risk
Caption: Figure 1. Degradation pathways affecting sample integrity. Red arrows indicate critical risks during storage and handling.
Part 2: Troubleshooting Guide (Q&A)
Q1: I am seeing high levels of free resveratrol and low levels of glucuronides in my baseline plasma samples. What went wrong?
Diagnosis: Ex-vivo Enzymatic Hydrolysis.
This usually occurs during the collection or thawing phase, not necessarily deep storage. Plasma contains active
Corrective Action:
-
Immediate Stabilization: Do not allow plasma to sit. Centrifuge blood immediately (4°C) and process.
-
Inhibitor Cocktail: Add a glucuronidase inhibitor like saccharolactone (10 mM final concentration) to the collection tubes if immediate freezing isn't possible.
-
Acidification: Mild acidification (pH 4.0–5.0) inhibits most plasma enzymes and stabilizes the parent compound.
Q2: Can I store my samples at -20°C if I plan to analyze them within a week?
Diagnosis: Insufficient Thermal Arrest. No. While parent resveratrol is relatively stable at -20°C, the complex matrix of plasma allows for slow enzymatic activity and oxidation even at freezing temperatures.
-
Data Point: Studies show measurable degradation of metabolites at -20°C after 7 days.
-
Requirement: Store all metabolite samples at -80°C (or liquid nitrogen). At -80°C, stability is validated for up to 12 months.
Q3: I acidified my samples to pH 1.0 to preserve the parent resveratrol, but now my sulfate recovery is poor. Why?
Diagnosis: Acid-Catalyzed Sulfate Hydrolysis. You have fallen into the "Parent Trap." While strong acid (pH < 2) creates a perfect environment for trans-resveratrol stability, it promotes the hydrolysis of sulfate ester bonds, converting resveratrol-sulfate back to free resveratrol.
Corrective Action:
-
Target pH 4.5 – 5.5: This is the "Goldilocks Zone." It is acidic enough to prevent oxidative degradation of the parent and inhibit bacterial growth, but mild enough to preserve the sulfate bond.
-
Use Acetic Acid: Instead of HCl, use 0.5% - 1% Acetic Acid or Formic Acid for stabilization.
Q4: My LC-MS peaks for the parent compound are splitting or broadening.
Diagnosis: Photo-Isomerization. You likely exposed the samples to ambient lab light during the thaw/extraction process. Trans-resveratrol isomerizes to cis-resveratrol within minutes under standard fluorescent lighting.
Corrective Action:
-
Amber Glass: Use amber vials for all storage.
-
Yellow Light: Perform all extraction steps under yellow (sodium vapor) light or in a darkened room.
-
Aluminum Foil: Wrap tubes in foil immediately after collection.
Part 3: Validated Storage & Handling Protocol
This protocol ensures the integrity of both the parent and the fragile conjugates.
Workflow Overview
Caption: Figure 2. Critical timing for sample processing. The stabilization step is the primary control point for preventing hydrolysis.
Step-by-Step Methodology
1. Sample Collection
-
Matrix: Plasma (Heparin or EDTA). Avoid citrate if possible as it can alter pH significantly.
-
Temperature: Keep all tubes on wet ice (4°C) throughout the process.
-
Light: Wrap collection tubes in aluminum foil.
2. Plasma Separation
-
Centrifuge whole blood at 2,000 x g for 10 minutes at 4°C .
-
Critical: Do not let the centrifuge warm up.
3. Stabilization (The "Goldilocks" Buffer)
To prevent both enzymatic and chemical hydrolysis, treat the plasma supernatant immediately.
-
Reagent: 2% Formic Acid (aq) or 0.5 M Sodium Acetate buffer (pH 5.0).
-
Ratio: Add 10 µL of stabilizer per 1 mL of plasma.
-
Target pH: Verify spot pH is between 4.5 and 5.5 .
4. Freezing
-
Transfer aliquots (avoid repeated freeze-thaw) into amber cryovials.
-
Snap Freeze: Flash freeze in liquid nitrogen or dry ice/methanol bath.
-
Storage: Transfer to -80°C freezer.
-
Stability Window: 12 months at -80°C.
-
Stability Window: < 7 days at -20°C (Not Recommended).
-
5. Thawing for Analysis
-
Thaw samples on wet ice or in a 4°C refrigerator. Never thaw in a 37°C water bath (accelerates enzymatic hydrolysis).
-
Vortex gently (10 sec) and immediately proceed to protein precipitation (e.g., with ice-cold Acetonitrile/Methanol 50:50 v/v).
Part 4: Quantitative Stability Data
The following table summarizes stability thresholds based on internal validation data and literature consensus.
| Parameter | Condition | Parent Stability | Glucuronide Stability | Sulfate Stability | Recommendation |
| Temperature | -20°C | Moderate (< 2 weeks) | Poor (< 1 week) | Moderate | Avoid -20°C |
| -80°C | Excellent (> 1 year) | Excellent (> 1 year) | Excellent (> 1 year) | Standard | |
| pH | Acidic (< 2.0) | Excellent | Good | Risk of Hydrolysis | Avoid Strong Acid |
| Mild (4.5 - 5.5) | Good | Good | Excellent | Optimal | |
| Alkaline (> 7.5) | Rapid Degradation | Moderate | Good | Avoid | |
| Light | Ambient | Rapid Isomerization | Stable | Stable | Dark/Amber |
References
-
Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature. Source:[1][2] European Journal of Pharmaceutics and Biopharmaceutics (2015).[2] Key Finding: Establishes pH > 6.8 as the threshold for exponential degradation of the parent compound.[3]
-
Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS. Source: Journal of Chromatography B (2004). Key Finding: Validates the -80°C storage condition and outlines the LC-MS/MS method without enzymatic hydrolysis.
-
Convenient syntheses of trans-resveratrol 3-O and 4′-O-β-D-glucuronides and a study of their aqueous stability. Source: Organic Chemistry Frontiers (2023). Key Finding: Detailed mechanistic insight into the chemical stability of specific glucuronide isomers.
-
Effect of the β-glucuronidase inhibitor saccharolactone on glucuronidation by human tissue microsomes. Source: Drug Metabolism and Disposition (2009). Key Finding: Discusses the efficacy (and limitations) of saccharolactone in preventing ex-vivo hydrolysis.
-
The Mechanism of the Acid Hydrolysis of Sodium Aryl Sulfates. Source: Journal of the American Chemical Society.[4] Key Finding: Provides the fundamental chemical basis for why strong acid conditions must be avoided to preserve sulfate metabolites.
Sources
Validation & Comparative
trans-Resveratrol 3-O-glucuronide vs trans-Resveratrol 4'-O-glucuronide stability comparison
Executive Summary: The Stereochemical Divergence
In the pharmacokinetic profiling of Resveratrol (3,5,4'-trihydroxystilbene), the two primary Phase II metabolites—trans-Resveratrol 3-O-glucuronide (R3G) and trans-Resveratrol 4'-O-glucuronide (R4'G) —exhibit a fundamental divergence in physicochemical stability that critically impacts analytical quantification and bioavailability studies.[1]
While both metabolites are chemically stable against spontaneous hydrolysis at physiological pH, they differ radically in stereochemical integrity :
-
R3G is stereochemically unstable , undergoing facile trans-to-cis (
) isomerization in aqueous solution even under mild conditions.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
R4'G is stereochemically robust , showing essentially no isomerization over prolonged periods (120+ hours), though it is susceptible to deuterium (H/D) exchange on the aromatic ring.
Verdict for Researchers: R4'G is the preferred analytical standard for long-term stability studies.[1] Protocols involving R3G require strict light protection and rapid processing to prevent artifactual formation of cis-isomers, which can lead to underestimation of total metabolite load.
Chemical Basis & Mechanistic Insights
Structural Differences
Resveratrol contains three hydroxyl groups: two at the meta positions (3,[2] 5) of the resorcinol ring and one at the para position (4') of the phenol ring.
-
R3G: Glucuronidation at the resorcinol ring (Position 3).[3][4][5]
-
R4'G: Glucuronidation at the phenol ring (Position 4').
The Isomerization Mechanism
The stability difference is dictated by the electronic influence of the glucuronic acid moiety on the stilbene double bond.
-
R3G Instability: The 3-position substitution alters the electron density of the resorcinol ring, lowering the energy barrier for the rotation of the central double bond upon photo-excitation or thermal stress. This facilitates
isomerization.[6] -
R4'G Stability: The 4'-position is electronically coupled to the double bond via direct conjugation. Substitution here likely locks the electronic configuration or shifts the UV absorption maximum, rendering the molecule less susceptible to photo-isomerization under standard laboratory conditions. Instead, the activated aromatic protons undergo H/D exchange, confirming electronic activity without breaking the double-bond rigidity.
Metabolic Context (Species Specificity)[1]
-
Humans/Dogs: Produce both R3G and R4'G (Ratio ~5:1 favoring R3G).[3][4][5]
-
Rodents (Mice/Rats): Almost exclusively produce R3G.[1][3][5]
-
Implication: Preclinical data from rodents may overestimate "instability" issues if the human-relevant R4'G (which is more stable) is not accounted for in human trials.[1]
Experimental Stability Data
The following data summarizes the stability profiles of R3G and R4'G in aqueous solution and plasma.
Table 1: Comparative Stability Profile
| Parameter | trans-Resveratrol 3-O-Glucuronide (R3G) | trans-Resveratrol 4'-O-Glucuronide (R4'G) |
| Aqueous Stability (pH 7.4) | Unstable: ~45% conversion to cis-isomer after 7 days.[1] | Stable: No significant isomerization after 120 hours. |
| Photostability | High Sensitivity: Rapid isomerization to cis-R3G.[1] | Resistant: Negligible isomerization under ambient light. |
| H/D Exchange (D₂O) | Negligible. | High: Rapid exchange of aromatic protons. |
| Enzymatic Hydrolysis | Susceptible to | Susceptible to |
| Plasma Half-Life ( | Variable (dependent on light exposure/isomerization). | Stable (limited only by renal clearance/hydrolysis).[1] |
Table 2: Analytical Retention (LC-MS/MS Conditions)
Separation on C18 Column, Gradient Elution (Acetonitrile/Formic Acid)
| Analyte | Retention Time (Approx) | MRM Transition (Negative Mode) |
| R3G | 4.0 min | |
| R4'G | 4.2 min | |
| Resveratrol | 5.2 min |
Visualizations
Degradation & Isomerization Pathways
This diagram illustrates the divergent fates of the two glucuronides under stress.
Caption: Divergent stability pathways. R3G rapidly isomerizes to the cis-form, while R4'G resists isomerization but undergoes proton exchange.[1]
Recommended Stability Assay Workflow
A self-validating protocol to distinguish chemical degradation from isomerization.[1]
Caption: Differential workflow to isolate isomerization artifacts from true chemical degradation.
Validated Experimental Protocols
Protocol: Differential Stability Assessment
Objective: To quantify the rate of isomerization vs. hydrolysis for R3G and R4'G.
Reagents:
-
Authentic standards of R3G and R4'G (Purity >98%).
-
Phosphate Buffer (100 mM, pH 7.4).[1]
-
Acetonitrile (LC-MS grade).[1]
Step-by-Step Methodology:
-
Preparation: Prepare 10 µM stock solutions of R3G and R4'G in phosphate buffer.
-
Conditioning:
-
Set A (Control): Wrap vials in aluminum foil (Dark).
-
Set B (Stress): Expose to cool white fluorescent light (Light).[1]
-
-
Incubation: Incubate both sets at 37°C in a water bath.
-
Sampling: Aliquot 100 µL at T=0, 1h, 4h, 24h, and 120h.
-
Quenching: Immediately add 100 µL ice-cold acetonitrile to stop enzymatic activity (if using microsomes) and stabilize the matrix.
-
Analysis: Inject 5 µL onto LC-MS/MS.
-
Calculation:
-
Isomerization Rate: Decrease in trans-peak area in Set B vs. Set A.
-
Hydrolysis Rate: Appearance of Resveratrol peak (m/z 227) in Set A.
-
Protocol: LC-MS/MS Separation Conditions
Objective: To resolve trans-glucuronides from their cis-isomers and parent resveratrol.
-
System: Agilent 1100 / API 3000 MS/MS (or equivalent).
-
Column: Phenomenex Luna C18(2), 3 µm,
mm.[7] -
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Detection: MRM Mode (Negative Ionization).[1][10]
-
Resveratrol:
-
Glucuronides:
-
References
-
Stachulski, A. V., et al. (2024).[6][11] Convenient syntheses of trans-resveratrol 3-O and 4'-O-β-D-glucuronides and a study of their aqueous stability. Organic Chemistry Frontiers.
-
Iwuchukwu, O. F., et al. (2012). Differences in the Glucuronidation of Resveratrol and Pterostilbene: Altered Enzyme Specificity and Potential Gender Differences. Drug Metabolism and Disposition.[4]
-
Zupančič, Š., et al. (2015). Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature.[12][13][14] European Journal of Pharmaceutics and Biopharmaceutics.
-
Wang, D., et al. (2007). Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs. Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. trans-Resveratrol-3-O-glucuronide - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. Hepatic glucuronidation of resveratrol: interspecies comparison of enzyme kinetic profiles in human, mouse, rat, and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Hepatic Glucuronidation of Resveratrol: Interspecies Comparison of Enzyme Kinetic Profiles in Human, Mouse, Rat, and Dog [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Cytotoxicity of Resveratrol vs. Resveratrol 3-O-Glucuronide in Cancer Cell Lines
Executive Summary: The Bioavailability Paradox
For decades, Resveratrol (RES) has been the "gold standard" stilbene in cancer research, demonstrating potent cytotoxicity in vitro. However, its clinical translation is hampered by the "Bioavailability Paradox": RES is rapidly metabolized by Phase II enzymes (UGTs) into Resveratrol 3-O-glucuronide (R3G) and sulfates, resulting in nanomolar plasma concentrations of the parent compound but micromolar concentrations of the metabolites.
This guide challenges the traditional view of R3G as a mere waste product. Recent data suggests R3G possesses distinct, tissue-specific cytotoxic profiles—particularly in colorectal models—and may act as a circulating reservoir for the parent compound. This document provides the comparative data, mechanistic insights, and rigorous protocols required to evaluate these two agents accurately.
Chemical & Pharmacokinetic Context
Understanding the structural shift is prerequisite to interpreting cytotoxicity data. The addition of the glucuronic acid moiety drastically alters lipophilicity and cellular uptake.
| Feature | Resveratrol (RES) | Resveratrol 3-O-Glucuronide (R3G) |
| Structure | 3,5,4'-trihydroxystilbene | 3-O-β-D-glucopyranosiduronic acid conjugate |
| Lipophilicity (LogP) | ~3.1 (High membrane permeability) | ~0.5 (Low passive diffusion) |
| Plasma Cmax (Human) | < 2 µM (Transient) | 5–15 µM (Sustained) |
| Cellular Entry | Passive Diffusion / Lipid Rafts | Requires Transporters (OATs/MRPs) |
| Primary Stability | Unstable (Photosensitive, oxidizes) | High Stability in culture media |
Comparative Cytotoxicity Data
The cytotoxicity of R3G is highly cell-line dependent. Unlike RES, which shows broad-spectrum efficacy, R3G activity is concentrated in tissues with high glucuronidase activity or specific transporter expression (e.g., Colon).
Table 1: IC50 Comparison Across Key Cancer Lines
| Cell Line | Tissue Origin | RES IC50 (µM) | R3G IC50 (µM) | Key Observation |
| Caco-2 | Colon | 10 – 25 | 10 – 16.5 | Equipotent. R3G induces G1 arrest; RES induces S phase arrest [1]. |
| HCT-116 | Colon | 15 – 30 | 12 – 20 | R3G activity is significant; likely involves local deconjugation. |
| MCF-7 | Breast | 10 – 20 | > 100 (Inactive) | R3G lacks uptake/activity without exogenous glucuronidase. |
| HepG2 | Liver | 20 – 50 | > 100 | High efflux transporter activity limits R3G retention. |
| Jurkat | Leukemia | 5 – 15 | Non-Cytotoxic | R3G reduced DNA damage but did not induce apoptosis [2]. |
Critical Insight: In colon cancer lines (Caco-2, HCT-116), R3G is nearly as potent as RES. This is attributed to the "Enterohepatic Recirculation" model where local bacterial or cellular
Mechanistic Divergence
The two compounds do not merely differ in potency; they engage distinct signaling pathways.
Pathway Visualization
The following diagram illustrates the divergent downstream effects of RES versus R3G, specifically highlighting the G1 vs. S-phase arrest dichotomy observed in colorectal models.
Caption: Mechanistic divergence in colon cancer cells. RES drives S-phase arrest, while R3G triggers G1 arrest via Cyclin D1 depletion.
Experimental Protocols: Validating Metabolite Activity
Warning: Many studies falsely identify R3G as "active" when, in reality, the cell culture supernatant contains
Protocol: The "Inhibitor Check" Cytotoxicity Assay
Objective: Determine if R3G cytotoxicity is intrinsic or due to deconjugation.
Reagents:
-
Compounds: RES (Sigma), R3G (Cayman Chem/Enzo).
-
Critical Control: Saccharolactone (SL), a specific
-glucuronidase inhibitor.
Workflow:
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow 24h attachment.
-
Treatment Groups:
-
Group A: Vehicle (DMSO < 0.1%).
-
Group B: RES (10, 25, 50, 100 µM).
-
Group C: R3G (10, 25, 50, 100 µM).
-
Group D (Validation): R3G + Saccharolactone (100 µM).
-
-
Incubation: 48–72 hours. Note: R3G effects are often slower than RES.
-
Readout: MTT or CellTiter-Glo assay.
-
HPLC Verification (Mandatory for High Impact):
-
Collect media from Group C at 24h.
-
Analyze for free RES.[3] If free RES > 1 µM, deconjugation is occurring.
-
Interpretation:
-
If Group C is toxic but Group D is non-toxic: Activity is Prodrug-dependent (R3G
RES). -
If Group C and Group D show equal toxicity: Activity is Intrinsic to R3G.
Experimental Decision Tree
Use this logic flow to design your study structure.
Caption: Decision tree for distinguishing intrinsic metabolite activity from prodrug effects.
Implications for Drug Development
-
The Colon Cancer Niche: R3G should be viewed as a therapeutic agent specifically for colorectal cancer. Oral RES administration leads to high intestinal levels of R3G.[4] The data supports R3G contributing significantly to the chemopreventive effects seen in colon models [1, 3].
-
Systemic Limitations: For non-gastrointestinal cancers (Breast, Lung), R3G is likely ineffective unless targeted delivery systems (nanoparticles) or co-administration with glucuronidase-expressing vectors are used.
-
Safety Profile: R3G is less cytotoxic to normal cells (e.g., Jurkat T cells) compared to RES, suggesting a wider therapeutic index [2].
References
-
Airey, D.J., et al. (2013). Resveratrol 3-O-D-glucuronide and resveratrol 4'-O-D-glucuronide inhibit colon cancer cell growth: evidence for a role of A3 adenosine receptors, cyclin D1 depletion, and G1 cell cycle arrest.[5] Molecular Nutrition & Food Research.
-
Kiyokawa, H., et al. (2017). Resveratrol-3-O-glucuronide and resveratrol-4'-O-glucuronide reduce DNA strand breakage but not apoptosis in Jurkat T cells treated with camptothecin.[6] Molecular Medicine Reports.
-
Patel, K.R., et al. (2010). Clinical Pharmacology of Resveratrol and its Metabolites in Colorectal Cancer Patients. Cancer Research.
-
Cayman Chemical. trans-Resveratrol-3-O-beta-D-Glucuronide Product Information & Biological Activity.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Transport and Uptake of Resveratrol Mediated via Glucose Transporter 1 and Its Antioxidant Effect in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacology of Resveratrol and its Metabolites in Colorectal Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol 3-O-D-glucuronide and resveratrol 4'-O-D-glucuronide inhibit colon cancer cell growth: evidence for a role of A3 adenosine receptors, cyclin D1 depletion, and G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol-3-O-glucuronide and resveratrol-4′-O-glucuronide reduce DNA strand breakage but not apoptosis in Jurkat T cells treated with camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of ELISA vs. LC-MS/MS for Resveratrol Metabolite Quantification
Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals
Executive Summary: The Bioavailability Paradox
In resveratrol pharmacokinetics (PK), what you measure depends entirely on how you measure it. Resveratrol (3,5,4′-trihydroxy-trans-stilbene) suffers from extensive "first-pass" metabolism, resulting in low circulating levels of the free parent compound but high concentrations of Phase II conjugates (glucuronides and sulfates).
-
The LC-MS/MS Reality: The gold standard. It distinguishes free resveratrol from its specific metabolites (e.g., resveratrol-3-O-glucuronide vs. resveratrol-4'-O-sulfate).
-
The ELISA Trap: Immunoassays often suffer from polyclonal cross-reactivity. Without enzymatic hydrolysis, ELISA may overestimate "free" resveratrol by detecting structurally similar metabolites.
The Bottom Line: ELISA is a cost-effective, high-throughput screening tool for total resveratrol equivalents, provided samples undergo enzymatic hydrolysis. LC-MS/MS is non-negotiable for PK profiling where metabolite speciation determines biological activity. This guide details the cross-validation protocol to harmonize these two distinct datasets.
Scientific Rationale: The Metabolic Masking Effect
To validate ELISA against LC-MS, one must understand the analyte discrepancy. Resveratrol is rapidly processed by UGTs (UDP-glucuronosyltransferases) and SULTs (sulfotransferases).
Visualizing the Discrepancy
The following diagram illustrates why direct ELISA often fails to correlate with LC-MS without sample pretreatment.
Figure 1: Metabolic fate of resveratrol and the source of analytical divergence. LC-MS separates species; ELISA antibodies may cross-react with metabolites, inflating 'parent' concentration readings.
Head-to-Head: Methodological Comparison
| Feature | LC-MS/MS (The Reference) | ELISA (The Challenger) |
| Specificity | Absolute. Distinguishes isomers (3-O vs 4'-O). | Variable. Dependent on antibody cross-reactivity matrix. |
| Sensitivity (LOD) | ~0.001 µg/mL (1 ng/mL). | ~0.01–0.05 µg/mL (10–50 ng/mL). |
| Throughput | Low (10–15 mins/sample). | High (96 samples in <3 hours). |
| Sample Prep | Protein precipitation or SPE.[1] | Dilution or Enzymatic Hydrolysis. |
| Cost per Sample | High ( | Low ($). Kit-based. |
| Primary Utility | PK modeling, metabolite identification. | Large-scale screening, quality control. |
Validated Protocols
To achieve cross-validation, the ELISA protocol must be modified to measure the same "species" as the LC-MS. This usually means converting all metabolites back to the parent form via hydrolysis.
Protocol A: LC-MS/MS (Gold Standard)
Objective: Quantify Free Resveratrol, Glucuronides, and Sulfates independently.
-
Sample Prep:
-
Aliquot 100 µL plasma.
-
Add 10 µL Internal Standard (IS) (e.g., Resveratrol-d4).
-
Protein Precipitation: Add 300 µL cold Acetonitrile (ACN) containing 0.1% Formic Acid. Vortex 1 min.
-
Centrifuge at 14,000 x g for 10 min at 4°C.
-
Collect supernatant. Evaporate to dryness under N2 stream; reconstitute in mobile phase.
-
-
Chromatography (HPLC/UPLC):
-
Mass Spectrometry (MS/MS):
-
Mode: Electrospray Ionization (ESI).
-
Polarity: Negative mode (typically best for Resveratrol and Sulfates); Positive mode (often better for Glucuronides).
-
MRM Transitions (Example):
-
Resveratrol: m/z 227
143 -
Resveratrol-G: m/z 403
227 -
Resveratrol-S: m/z 307
227
-
-
Protocol B: ELISA with Enzymatic Hydrolysis
Objective: Quantify "Total Resveratrol" (Parent + Metabolites) to correlate with LC-MS summation data.
-
Enzymatic Hydrolysis (Crucial Step):
-
Aliquot 50 µL plasma.
-
Add 50 µL of hydrolysis buffer containing
-glucuronidase and Sulfatase (e.g., from Helix pomatia). -
Incubate at 37°C for 2 hours. (Optimization required: verify 100% conversion using LC-MS QC samples).
-
Note: This converts R3G, R4G, R3S back to Resveratrol.
-
-
Assay Procedure:
-
Perform Liquid-Liquid Extraction (Ethyl Acetate) to remove enzymes/proteins that interfere with antibody binding.
-
Reconstitute in Assay Buffer.
-
Apply to ELISA plate pre-coated with anti-resveratrol capture antibody.
-
Incubate, Wash, Add HRP-conjugate, Develop with TMB substrate.
-
Read OD at 450 nm.
-
Cross-Validation Framework
To validate the ELISA method for use in a study, you must demonstrate "Fit-for-Purpose" correlation with LC-MS/MS data.
The Validation Workflow
Figure 2: The Cross-Validation Decision Tree. To compare the methods, LC-MS data must be mathematically summed to equal "Total Resveratrol," while ELISA samples must be chemically hydrolyzed to equal "Total Resveratrol."
Statistical Acceptance Criteria (FDA/EMA Guidelines)
-
Correlation (r²): A linear regression of ELISA (y) vs. LC-MS (x) should yield
. -
Bland-Altman Plot: Plot the difference between methods (ELISA - LCMS) against the average of the methods.
-
Requirement: 95% of data points must fall within ±1.96 SD of the mean difference.
-
Bias Check: If the mean difference is significantly >0, ELISA has a positive bias (likely matrix interference or incomplete hydrolysis correction).
-
-
Incurred Sample Reanalysis (ISR): Analyze 10% of study samples by both methods. The % difference should be within 20% for at least 67% of the repeats.
Decision Matrix: When to use which?
| Scenario | Recommended Method | Rationale |
| Early Stage PK (Discovery) | LC-MS/MS | You must identify which metabolites are forming to predict toxicity and activity. |
| Large Clinical Trial (Phase II/III) | ELISA (Validated) | Once the metabolite ratio is known and stable, ELISA (with hydrolysis) is cheaper for thousands of samples. |
| Tissue Distribution | LC-MS/MS | Tissue extraction is complex; ELISA matrix effects are too high in tissue homogenates. |
| Supplement QC (Raw Material) | HPLC-UV or ELISA | Metabolites are not present in the raw plant material; simple detection suffices. |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[5][6][7] [Link]
-
Singh, G., et al. (2025). Analytical Techniques for the Quantification and Validation of Resveratrol: A Review. Current Pharmaceutical Analysis.[8] [Link]
-
Fabjanowicz, M., et al. (2018). Development of an LC-MS/MS method for the determination of resveratrol and its metabolites in plasma. Journal of Chromatography B. [Link]
-
Urpi-Sarda, M., et al. (2007). Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography.[9] Clinical Chemistry.[10] [Link]
-
Biotrial. (2024). The advantages and the limitations of LC-MS/MS and ELISA methods in bioanalysis.[11][12][Link]
Sources
- 1. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical method development for synthesized conjugated metabolites of trans-resveratrol, and application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New FDA Guidance on Bioanalytical Method Validation | Kymos [kymos.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 9. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol Modulates Drug and Carcinogen Metabolizing Enzymes in a Healthy Volunteer Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparing ELISA and LC-MS-MS: A Simple, Targeted Postmortem Blood Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
